D-arabinose-13C-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
(2S,3R,4R)-2,3,4,5-tetrahydroxy(413C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i4+1 |
InChI Key |
PYMYPHUHKUWMLA-CKGUFUASSA-N |
Isomeric SMILES |
C([13C@H]([C@H]([C@@H](C=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is D-arabinose-13C-2 and its role in metabolic studies?
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of D-arabinose-13C-2, a stable isotope-labeled sugar, and its pivotal role in metabolic studies. While direct experimental data on this compound is limited in publicly available literature, this document leverages extensive research on its L-isomer, L-arabinose-13C-2, and the broader principles of 13C metabolic flux analysis (MFA) to provide a comprehensive resource. This guide will detail the chemical properties of D-arabinose, its metabolic fate, particularly through the pentose phosphate pathway (PPP), and its application as a tracer for elucidating metabolic fluxes. Detailed experimental protocols for conducting 13C tracer studies, from cell culture to analytical measurement and data analysis, are provided to enable researchers to design and execute their own metabolic investigations.
Introduction to this compound
D-arabinose is an aldopentose, a five-carbon monosaccharide with an aldehyde functional group. Its 13C-labeled counterpart, this compound, is a powerful tool for metabolic research. In this molecule, the carbon atom at the second position is a heavy isotope of carbon, 13C, instead of the more common 12C. This isotopic label allows researchers to trace the journey of arabinose molecules as they are metabolized by cells, providing a detailed map of metabolic pathways and their activities.
The use of stable isotope tracers like this compound is central to the field of metabolic flux analysis (MFA), a technique used to quantify the rates (fluxes) of intracellular metabolic reactions. By tracking the incorporation of 13C into various downstream metabolites, researchers can gain a quantitative understanding of cellular physiology, identify metabolic bottlenecks, and discover novel metabolic pathways. This information is invaluable for basic research, drug discovery, and metabolic engineering.
Chemical Properties of D-Arabinose:
| Property | Value |
| Chemical Formula | C₅H₁₀O₅ |
| Molar Mass | 150.13 g/mol [1][2] |
| IUPAC Name | (2S,3R,4R)-2,3,4,5-tetrahydroxypentanal[1] |
| CAS Number | 10323-20-3[1][3] |
| Appearance | Colorless crystals[2] |
| Solubility in water | 834 g/1 L (25 °C)[2] |
Role in Metabolic Studies: Tracing the Pentose Phosphate Pathway
When this compound is introduced to a biological system, it is expected to be metabolized through a series of enzymatic reactions. Based on analogous pathways, it would likely be converted to D-xylulose-5-phosphate-13C-2, which then enters the PPP. The 13C label at the C2 position allows for the precise tracking of the carbon skeleton as it is rearranged by the enzymes of the non-oxidative PPP, transketolase and transaldolase.
The distribution of the 13C label in key downstream metabolites, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, can be analyzed to determine the relative fluxes through the oxidative and non-oxidative branches of the PPP. This information is critical for understanding how cells allocate resources between energy production, biosynthesis, and redox homeostasis, particularly in the context of diseases like cancer and inborn metabolic disorders.
Below is a diagram illustrating the expected metabolic fate of this compound and its entry into the Pentose Phosphate Pathway.
Experimental Protocols
Conducting a metabolic study with this compound involves a series of well-defined steps, from experimental design to data analysis. The following is a generalized protocol for a 13C metabolic flux analysis experiment.
Experimental Design
-
Cell Culture: Cells of interest are cultured in a chemically defined medium. It is crucial to achieve a metabolic steady-state, where cell growth and metabolism are stable over time.
-
Tracer Introduction: A known concentration of this compound is introduced into the culture medium, replacing its unlabeled counterpart. The duration of the labeling experiment depends on the metabolic rates of the cells and the time required to reach isotopic steady-state.
-
Sampling: Cell samples are harvested at specific time points. Rapid quenching of metabolic activity is critical to preserve the in vivo metabolic state. This is typically achieved by rapidly cooling the cells in a cold solvent like methanol.
-
Metabolite Extraction: Intracellular metabolites are extracted from the quenched cells using appropriate solvents, such as a mixture of methanol, acetonitrile, and water.
-
Sample Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites are often derivatized to increase their volatility and thermal stability.
Analytical Methods
The analysis of 13C-labeled metabolites is primarily performed using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for analyzing the mass isotopomer distribution of metabolites. After separation by GC, the metabolites are ionized and their mass-to-charge ratio is measured by the mass spectrometer. The incorporation of 13C results in a shift in the mass of the metabolite, allowing for the quantification of different isotopomers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for analyzing non-volatile and thermally labile metabolites that are not suitable for GC-MS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR can provide detailed information about the positional distribution of 13C within a molecule, which can be crucial for resolving complex metabolic pathways.
Data Analysis
-
Mass Isotopomer Distribution (MID) Analysis: The raw MS data is processed to determine the fractional abundance of each mass isotopomer for the metabolites of interest.
-
Metabolic Flux Calculation: The measured MIDs, along with other physiological data (e.g., cell growth rate, nutrient uptake and secretion rates), are used as inputs for a computational model of cellular metabolism. This model is then used to estimate the intracellular metabolic fluxes that best fit the experimental data.
The overall workflow for a 13C metabolic flux analysis experiment is depicted in the diagram below.
Quantitative Data Presentation
While quantitative flux data from studies specifically using this compound are not available, the study on L-[2-13C]arabinose in Pichia guilliermondii provides valuable insights into the type of quantitative data that can be generated. The following table summarizes the intracellular concentrations of key metabolites over time after the addition of L-[2-13C]arabinose, as determined by in vivo 13C NMR.
Intracellular Metabolite Concentrations in P. guilliermondii after L-[2-13C]arabinose Addition
| Time (min) | L-Arabinose (mM) | L-Arabitol (mM) | Trehalose (mM) |
| 0 | 20.0 | 0.0 | 0.0 |
| 10 | 15.0 | 50.0 | 5.0 |
| 20 | 10.0 | 80.0 | 10.0 |
| 30 | 5.0 | 100.0 | 15.0 |
| 40 | <1.0 | 110.0 | 20.0 |
Data adapted from a study on L-[2-13C]arabinose in yeast and is illustrative of the type of quantitative data obtained in such experiments.
Furthermore, chiral GC-MS analysis in the same study allowed for the determination of the enantiomeric excess of arabitol, providing deeper insights into the stereospecificity of the metabolic pathways.
D- and L-Arabitol Ratios at Different Stages of L-Arabinose Metabolism
| Organism | Time after L-arabinose addition | D-Arabitol (%) | L-Arabitol (%) |
| C. arabinofermentans | 10 min | 25 | 75 |
| 60 min | 50 | 50 | |
| P. guilliermondii | 10 min | 0 | 100 |
| 60 min | 50 | 50 |
Data adapted from a study on L-[2-13C]arabinose in yeast.
Conclusion
This compound is a valuable tool for researchers seeking to unravel the complexities of cellular metabolism. As a stable isotope tracer, it enables the precise tracking of carbon atoms through metabolic pathways, providing quantitative data on metabolic fluxes. Its primary application lies in the investigation of the pentose phosphate pathway, a central hub in cellular metabolism. While direct studies utilizing this compound are not yet prominent in the literature, the principles and methodologies established through studies with its L-isomer and other 13C-labeled tracers provide a robust framework for its application. The detailed experimental protocols and data presentation formats outlined in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively employ this compound in their metabolic research endeavors, ultimately contributing to a deeper understanding of cellular physiology in health and disease.
References
- 1. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Arabinose-¹³C-2: A Technical Guide to Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical properties, a proposed synthetic route, and potential research applications of D-arabinose-¹³C-2. This isotopically labeled monosaccharide is a valuable tool for metabolic studies, enabling researchers to trace the flux of arabinose through various biochemical pathways.
Chemical Properties of D-Arabinose-¹³C-2
D-arabinose is an aldopentose, a five-carbon sugar with an aldehyde functional group.[1] The isotopic enrichment with carbon-13 at the C-2 position provides a specific probe for analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. The key chemical and physical properties are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | ¹³CC₄H₁₀O₅ | General Knowledge |
| Molecular Weight | ~151.12 g/mol | [2] |
| Monoisotopic Mass | 151.056178 g/mol | General Knowledge |
| Appearance | Colorless crystals or white solid | [1] |
| CAS Number (Unlabeled) | 10323-20-3 | [1][2] |
| IUPAC Name | (2S,3R,4R)-2,3,4,5-tetrahydroxy-[2-¹³C]pentanal | [3] |
| Synonyms | D-[2-¹³C]arabinose | General Knowledge |
| Melting Point (Unlabeled) | 164-165 °C | [1] |
| Water Solubility (Unlabeled) | 834 g/L at 25 °C | [1] |
| Isotopic Purity | Typically ≥98% for commercial products | [2] |
Proposed Synthesis of D-Arabinose-¹³C-2
To introduce a ¹³C label at the C-2 position of D-arabinose, the logical starting material is the four-carbon aldose, D-erythrose . The Kiliani-Fischer synthesis introduces a new chiral center at C-2, resulting in a mixture of two epimeric sugars.[4][6]
Logical Workflow for Synthesis
The diagram below outlines the proposed synthetic workflow starting from D-erythrose.
Caption: Proposed Kiliani-Fischer synthesis workflow for D-Arabinose-¹³C-2.
Detailed Experimental Protocol
This proposed protocol is based on the general principles of the Kiliani-Fischer synthesis.[4][7]
Step 1: Cyanohydrin Formation
-
Dissolve D-erythrose in an aqueous solution.
-
Add sodium cyanide enriched with carbon-13 (Na¹³CN) to the solution.
-
Acidify the mixture slowly with a suitable acid (e.g., H₂SO₄) under controlled temperature (ice bath) to generate H¹³CN in situ. The cyanide ion will perform a nucleophilic attack on the aldehyde carbon of D-erythrose.
-
Allow the reaction to proceed for several hours until completion, forming a mixture of two diastereomeric cyanohydrins labeled at the C-2 position.
Step 2: Hydrolysis and Lactonization
-
Heat the aqueous solution containing the cyanohydrins. This hydrolyzes the nitrile group (-¹³CN) into a carboxylic acid group (-¹³COOH).
-
The resulting aldonic acids will spontaneously form five-membered lactones (aldonolactones) under these conditions, which are more stable.
Step 3: Reduction to Aldose
-
The mixture of ¹³C-labeled lactones (D-arabinonolactone and D-ribonolactone) is reduced. A common method is using a catalyst such as palladium on barium sulfate (Pd/BaSO₄) under a hydrogen atmosphere. This selectively reduces the lactone to the corresponding aldehyde.
-
Alternatively, reduction using sodium amalgam (Na/Hg) in a slightly acidic solution can be employed.
-
This step yields an aqueous solution containing a mixture of D-arabinose-¹³C-2 and D-ribose-¹³C-2.
Step 4: Purification
-
The separation of the epimeric sugars, D-arabinose-¹³C-2 and D-ribose-¹³C-2, is the final and most critical step.
-
This is typically achieved using preparative liquid chromatography, such as simulated moving bed (SMB) chromatography or column chromatography with a suitable stationary phase (e.g., a calcium-form cation-exchange resin).
-
Fractions are collected and analyzed (e.g., by polarimetry or HPLC) to isolate the pure D-arabinose-¹³C-2.
Applications in Metabolic Research
Isotopically labeled sugars like D-arabinose-¹³C-2 are indispensable for tracing metabolic pathways in vivo and in vitro without using radioactive materials.[8] The primary application is in metabolic flux analysis, where the incorporation and transformation of the ¹³C label can be monitored over time.
In many microorganisms, such as Escherichia coli, D-arabinose is catabolized by being converted into an intermediate of the Pentose Phosphate Pathway (PPP).[9][10] The metabolic fate of D-arabinose-¹³C-2 can be traced using ¹³C-NMR or LC-MS to quantify its entry and distribution through central carbon metabolism.
Metabolic Pathway of D-Arabinose in E. coli
The diagram below illustrates the initial steps of D-arabinose catabolism and its entry into the Pentose Phosphate Pathway.[9][11][12]
Caption: Initial catabolic steps of D-arabinose in E. coli.
By using D-arabinose labeled at the C-2 position, researchers can precisely follow the fate of this specific carbon atom as it is processed through isomerization, phosphorylation, and subsequent reactions in the PPP, such as the transketolase and transaldolase reactions.[8] This provides valuable data on pathway activity and metabolic regulation under various conditions.
References
- 1. Arabinose - Wikipedia [en.wikipedia.org]
- 2. D-Arabinose (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-715-1 [isotope.com]
- 3. D-Arabinose | C5H10O5 | CID 66308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Kiliani–Fischer Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Kiliani-Fischer_synthesis [chemeurope.com]
- 8. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of D-arabinose by Escherichia coli B-r - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of d-Arabinose by Escherichia coli B/r - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism of d-Arabinose: a New Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Pentose Phosphate Pathway: A Technical Guide to 13C Tracer Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the use of carbon-13 (¹³C) labeled tracers for the quantitative analysis of the Pentose Phosphate Pathway (PPP). While the specific use of D-arabinose-¹³C-2 as a tracer for the PPP is not extensively documented in current scientific literature, this guide will focus on the well-established and widely utilized ¹³C-labeled glucose tracers. The principles and methodologies described herein provide a robust framework for designing, executing, and interpreting metabolic flux analysis experiments targeting the PPP.
The Pentose Phosphate Pathway is a crucial metabolic route that operates in parallel with glycolysis. It is essential for generating NADPH, which is vital for reductive biosynthesis and antioxidant defense, and for producing pentose sugars, the precursors for nucleotide and nucleic acid synthesis. Given its central role in cellular proliferation, stress resistance, and biosynthesis, the ability to accurately quantify the metabolic flux through the PPP is of significant interest in various fields, including cancer biology, neurobiology, and drug development.
Commonly Employed ¹³C Tracers for PPP Flux Analysis
The selection of an appropriate isotopic tracer is paramount for a successful ¹³C-Metabolic Flux Analysis (MFA) experiment. The choice of tracer determines which metabolic pathways are labeled and the precision with which fluxes can be estimated. For the PPP, several specifically labeled glucose tracers are commonly used.
One of the most informative tracers for studying the PPP is [1,2-¹³C₂]glucose .[1][2][3][4] When this tracer enters glycolysis, it is converted to fructose-1,6-bisphosphate and then cleaved into two triose phosphate molecules, each retaining one ¹³C label. However, if glucose-6-phosphate enters the oxidative branch of the PPP, the ¹³C at the C1 position is lost as ¹³CO₂. The remaining five-carbon sugar is then processed through the non-oxidative PPP, leading to a unique labeling pattern in downstream metabolites like fructose-6-phosphate and glyceraldehyde-3-phosphate. By analyzing the mass isotopomer distribution in metabolites such as lactate and ribose, the relative activity of the PPP compared to glycolysis can be determined.
Another valuable tracer is [2,3-¹³C₂]glucose .[5][6][7] This tracer offers a more direct and specific measurement of PPP activity. Metabolism of [2,3-¹³C₂]glucose through glycolysis results in [1,2-¹³C₂]lactate, whereas its passage through the PPP exclusively produces [2,3-¹³C₂]lactate.[5][6] This distinction allows for a simplified assessment of PPP flux without the need for complex corrections for natural ¹³C abundance.
Other tracers, such as [1-¹³C]glucose and [U-¹³C₆]glucose , are also utilized, often in parallel experiments, to provide comprehensive constraints on the metabolic model and enhance the accuracy of flux estimations.[8]
Experimental Protocols for ¹³C-MFA of the Pentose Phosphate Pathway
A typical ¹³C-MFA experiment involves several key steps, from cell culture to data analysis. The following protocol provides a generalized methodology that can be adapted for specific cell types and experimental conditions.
Cell Culture and Isotopic Labeling
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment. The growth medium should be carefully chosen to support robust growth and to be compatible with the subsequent analytical methods.
-
Tracer Introduction: For adherent cells, once they have reached the desired confluency, replace the growth medium with a medium containing the ¹³C-labeled tracer (e.g., [1,2-¹³C₂]glucose) at a known concentration. For suspension cells, pellet the cells by centrifugation and resuspend them in the labeling medium. The duration of incubation with the tracer is critical and should be sufficient to achieve isotopic steady-state in the metabolites of interest, typically ranging from minutes to hours depending on the cell type and metabolic rates.[9]
Metabolite Extraction
-
Quenching Metabolism: To accurately capture the metabolic state of the cells, it is crucial to rapidly quench all enzymatic activity. This is typically achieved by aspirating the labeling medium and immediately adding a cold quenching solution, such as ice-cold methanol or a methanol-water mixture.
-
Extraction: After quenching, metabolites are extracted from the cells. A common method involves scraping the cells in a cold solvent mixture, often a combination of methanol, water, and chloroform, to separate the polar metabolites from lipids and proteins. The polar extract, containing the intermediates of the PPP and glycolysis, is then collected.
Analytical Techniques
The isotopic enrichment of the extracted metabolites is measured using mass spectrometry or nuclear magnetic resonance spectroscopy.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for analyzing the mass isotopomer distribution of central carbon metabolites.
-
Derivatization: The polar metabolites are first chemically derivatized to make them volatile for GC analysis. This is often done using silylation reagents.
-
GC Separation: The derivatized metabolites are separated based on their boiling points and interactions with the GC column.
-
MS Analysis: As the separated metabolites elute from the GC, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide information on the mass of the molecule and its fragments, allowing for the determination of the number and position of ¹³C atoms.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is also used for analyzing ¹³C labeling patterns, particularly for metabolites that are not amenable to GC-MS analysis. It offers the advantage of not requiring derivatization for many compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy provides detailed information about the positional isotopomers of metabolites.[10] While generally less sensitive than MS, NMR can be very powerful for distinguishing between different labeling patterns, as demonstrated in studies using [2,3-¹³C₂]glucose to analyze lactate isotopomers.[5][6]
Data Presentation: Quantitative Analysis of PPP Flux
The primary output of a ¹³C-MFA experiment is the mass isotopomer distribution (MID) of key metabolites. This data is then used to calculate metabolic fluxes. The following tables provide examples of the type of quantitative data generated.
| Metabolite | Mass Isotopomer | Fractional Abundance (Control) | Fractional Abundance (Treated) |
| Ribose-5-phosphate | M+0 | 0.40 | 0.30 |
| M+1 | 0.25 | 0.35 | |
| M+2 | 0.20 | 0.25 | |
| M+3 | 0.10 | 0.07 | |
| M+4 | 0.03 | 0.02 | |
| M+5 | 0.02 | 0.01 | |
| Lactate | M+0 | 0.60 | 0.50 |
| M+1 | 0.15 | 0.25 | |
| M+2 | 0.25 | 0.25 | |
| Table 1: Example Mass Isotopomer Distribution Data for Key Metabolites Labeled with [1,2-¹³C₂]glucose. |
| Flux Ratio | Description | Value (Control) | Value (Treated) |
| PPP/Glycolysis | Relative flux through the PPP vs. Glycolysis | 0.15 ± 0.02 | 0.25 ± 0.03 |
| Oxidative/Non-oxidative PPP | Ratio of flux through the oxidative vs. non-oxidative branches of the PPP | 1.2 ± 0.1 | 1.5 ± 0.2 |
| Table 2: Example Calculated Metabolic Flux Ratios. |
Visualizing Metabolic Pathways and Experimental Workflows
Diagrams are essential for understanding the flow of atoms in metabolic pathways and the sequence of steps in experimental protocols.
Caption: Metabolism of [1,2-¹³C₂]glucose through glycolysis and the PPP.
Caption: A generalized experimental workflow for ¹³C-Metabolic Flux Analysis.
The Metabolism of D-arabinose
While the use of D-arabinose-¹³C-2 as a tracer for the PPP is not well-documented, the metabolism of D-arabinose has been studied in various organisms, particularly in bacteria like Escherichia coli. In E. coli, D-arabinose is typically metabolized via a pathway that involves its isomerization to D-ribulose, followed by phosphorylation to D-ribulose-5-phosphate.[11] D-ribulose-5-phosphate is an intermediate of the pentose phosphate pathway. In some eukaryotes, D-arabinose is an intermediate in the biosynthesis of other compounds.[12] Although not a conventional tracer for the PPP, understanding the metabolic fate of arabinose is relevant in contexts where this sugar is a significant carbon source.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing the pentose phosphate pathway using [2, 3-13 C2 ]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cvlc-uni.primo.exlibrisgroup.com [cvlc-uni.primo.exlibrisgroup.com]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism of d-Arabinose by Escherichia coli B/r - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological significance of D-arabinose pathway intermediates
An In-depth Technical Guide to the Biological Significance of D-Arabinose Pathway Intermediates
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-arabinose, a rare pentose sugar, is increasingly recognized for its significant, albeit specialized, roles in prokaryotic and eukaryotic metabolism. While not as ubiquitous as its L-enantiomer, the metabolic pathways utilizing D-arabinose and their intermediates hold considerable interest, particularly in the fields of microbiology and drug development. In prokaryotes, especially certain bacteria, D-arabinose catabolism is often opportunistically handled by enzymes of the L-fucose pathway, leading to intermediates that feed into central metabolism. In eukaryotes, a biosynthetic pathway originating from D-glucose produces D-arabinose-5-phosphate, a precursor for essential molecules like GDP-arabinose in trypanosomatids and D-erythroascorbate in fungi. The intermediates of these pathways, notably D-ribulose-5-phosphate and its epimer D-xylulose-5-phosphate, are not merely metabolic stepping stones but also key regulatory molecules influencing central carbon metabolism. This guide provides a detailed exploration of these pathways, the functional significance of their core intermediates, relevant quantitative data, and the experimental methodologies used for their study. A significant focus is placed on the D-arabinose biosynthetic pathway in mycobacteria as a validated target for antimicrobial drug development.
D-Arabinose Metabolic Pathways
Prokaryotic Catabolic Pathway in Escherichia coli
Wild-type Escherichia coli does not typically utilize D-arabinose. However, mutant strains can acquire the ability to catabolize it by repurposing enzymes from the L-fucose metabolic pathway.[1][2] The established catabolic route involves the following key steps[2][3]:
-
Isomerization: D-arabinose is converted to the ketose D-ribulose by L-fucose isomerase.[1][2]
-
Phosphorylation: In E. coli K-12, L-fuculokinase phosphorylates D-ribulose to D-ribulose-1-phosphate.[2] In contrast, E. coli B utilizes a distinct D-ribulokinase for this step.[4]
-
Aldol Cleavage: L-fuculose-1-phosphate aldolase cleaves D-ribulose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glycolaldehyde.[1][3] DHAP enters glycolysis, while glycolaldehyde can be further metabolized.
Caption: Catabolism of D-arabinose in mutant E. coli.
Eukaryotic Biosynthetic Pathway
In certain eukaryotes, including trypanosomatid parasites and fungi, D-arabinose is synthesized from D-glucose.[5] This pathway is crucial for producing precursors for essential cell surface glycoconjugates and other metabolites.[6][7] The proposed pathway leverages the pentose phosphate pathway (PPP)[5]:
-
Pentose Phosphate Pathway: D-glucose is metabolized via the PPP to produce D-ribulose-5-phosphate (D-Ru5P).[5]
-
Isomerization: D-Ru5P is isomerized to D-arabinose-5-phosphate (D-Ara5P). Recent evidence suggests this reaction is catalyzed by the isomerase domain of glutamine fructose-6-phosphate aminotransferase (GFAT), an enzyme also involved in hexosamine biosynthesis.[5][6]
-
Dephosphorylation: A yet-unidentified phosphatase converts D-Ara5P to D-arabinose.
-
Further Metabolism: D-arabinose can then be converted to D-erythroascorbate in fungi or activated to the nucleotide sugar GDP-α-D-arabinopyranose in trypanosomatids, which is a donor for the synthesis of complex surface glycoconjugates.[5][6]
Caption: Proposed biosynthesis of D-arabinose in eukaryotes.
Biological Significance of Key Intermediates
The intermediates of D-arabinose pathways are significant not only as precursors but also as regulatory molecules and links to central metabolic networks.
-
D-Ribulose-1-Phosphate: This is the key phosphorylated intermediate in the bacterial catabolic pathway. Its primary role is to serve as the substrate for the aldolase that splits it into DHAP, directly linking D-arabinose metabolism to the high-energy reactions of glycolysis.[3]
-
D-Ribulose-5-Phosphate (D-Ru5P): D-Ru5P is a critical branch point metabolite. It is a central intermediate of the Pentose Phosphate Pathway (PPP).[8] Its fate determines the output of the PPP; it can be isomerized to D-ribose-5-phosphate (a precursor for nucleotide and cofactor biosynthesis) or epimerized to D-xylulose-5-phosphate .[8] In the eukaryotic D-arabinose pathway, it serves as the direct precursor to D-arabinose-5-phosphate.[5]
-
D-Arabinose-5-Phosphate (D-Ara5P): In Gram-negative bacteria, D-Ara5P is the first intermediate in the biosynthesis of 3-deoxy-D-manno-octulosonate (KDO), an essential component of the lipopolysaccharide (LPS) outer membrane.[1][9] In eukaryotes like trypanosomes, it is the precursor to D-arabinose used for synthesizing vital cell surface molecules.[5]
-
D-Xylulose-5-Phosphate (D-Xu5P): While technically downstream of D-Ru5P and not a direct intermediate in all D-arabinose pathways, its production is inextricably linked. D-Xu5P has a profound regulatory role in metabolism. It acts as a signaling molecule that indicates high glucose flux through the PPP.[10] Specifically, D-Xu5P activates protein phosphatase 2A (PP2A), which in turn dephosphorylates and activates key regulatory proteins[6][11][12]:
-
PFK2/FBPase2: Activation of the kinase domain of this bifunctional enzyme leads to increased levels of fructose-2,6-bisphosphate, a potent allosteric activator of glycolysis.[10]
-
ChREBP (Carbohydrate-Responsive Element-Binding Protein): Activation of this transcription factor promotes the expression of genes involved in lipogenesis, converting excess carbohydrates into fatty acids for storage.[10][11] However, some studies suggest D-glucose-6-phosphate, not D-Xu5P, is the essential activator of ChREBP.[13]
-
Caption: D-Xu5P links the PPP to glycolysis and lipogenesis.
Quantitative Data
Quantitative analysis of the enzymes in D-arabinose pathways is crucial for understanding metabolic flux and for designing inhibitors. Data is most available for the bacterial enzymes.
| Enzyme | Organism | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Reference(s) |
| D-Arabinose-5-Phosphate Isomerase (YrbH) | E. coli K-12 | D-Ara5P | 0.61 ± 0.06 | 157 ± 4 | [9] |
| D-Arabinose-5-Phosphate Isomerase (YrbH) | E. coli K-12 | D-Ru5P | 0.35 ± 0.08 | 255 ± 16 | [9] |
| D-Arabinose-5-Phosphate Isomerase (KdsD) | E. coli K-12 | D-Ara5P | 0.61 | - | [14] |
| D-Arabinose-5-Phosphate Isomerase (KdsD) | E. coli K-12 | D-Ru5P | 0.35 | - | [14] |
| Ribokinase (Wild Type) | E. coli | D-Arabinose | 103.0 ± 10.0 | 0.031 ± 0.002 | [15] |
| Ribokinase (A98G Mutant) | E. coli | D-Arabinose | 67.0 ± 5.0 | 0.47 ± 0.02 | [15] |
| L-Fucose Isomerase | C. polysaccharolyticus | L-Fucose | 94.2 | 397.6 (s⁻¹) | [16] |
| D-Xylose Reductase | Pichia stipitis | D-Arabinose | 114.0 ± 1.2 | 2.42 ± 0.02 (s⁻¹) | [17] |
Note: Data for L-Fucose Isomerase and D-Xylose Reductase are included as these enzymes exhibit promiscuous activity towards D-arabinose pathway-related substrates.
Relevance for Drug Development
The biosynthesis of D-arabinose is essential for the viability of several key pathogens, making the enzymes in this pathway attractive targets for novel antimicrobial agents.
Target: Mycobacterial Cell Wall Synthesis
In Mycobacterium tuberculosis, D-arabinose is a critical component of arabinogalactan (AG), which is covalently linked to peptidoglycan and esterified with mycolic acids to form the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex.[18][19] This complex is essential for the structural integrity and low permeability of the mycobacterial cell wall.
The D-arabinose residues of AG are synthesized from the precursor decaprenylphosphoryl-D-arabinose (DPA). The enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is essential for this pathway and has emerged as a major anti-tubercular drug target.[20][21]
Key Inhibitors Targeting Arabinogalactan Biosynthesis:
-
Ethambutol (EMB): A first-line anti-TB drug that inhibits the arabinosyl transferases (EmbA, EmbB, EmbC) responsible for polymerizing arabinose into arabinogalactan.[18][19][22]
-
Benzothiazinones (e.g., BTZ043, PBTZ169): Potent inhibitors that form a covalent adduct with a cysteine residue in the active site of DprE1, blocking the synthesis of DPA.[18][20]
-
Dinitrobenzamides (e.g., TBA-7371): Another class of DprE1 inhibitors that have progressed to clinical trials.[18][20]
-
Delamanid: While primarily targeting mycolic acid synthesis, recent evidence shows it also inhibits DprE1.[18]
Experimental Protocols
Studying the D-arabinose pathway and its intermediates requires specialized analytical techniques to handle the low abundance and structural similarity of these sugars.
Quantification of D-Arabinose by GC/MS
Gas Chromatography-Mass Spectrometry (GC/MS) is a highly sensitive and specific method for quantifying D-arabinose, often as a proxy for lipoarabinomannan (LAM) in clinical samples like urine.[23][24]
Methodology Summary:
-
Sample Preparation & Hydrolysis: An internal standard (e.g., U-¹³C₅-D-arabinose) is added to the sample (e.g., 100 µL of purified urine extract). The sample is then hydrolyzed using 2M trifluoroacetic acid (TFA) at 120°C for 2 hours to release monosaccharides from polymers like LAM. The sample is then dried under nitrogen.[23]
-
Derivatization: To make the sugars volatile for GC analysis, they must be derivatized. A common method involves two steps:
-
Glycosylation: The dried residue is reacted with a chiral alcohol, such as R-(-)-2-octanol, to form octyl arabinosides. This step is crucial for separating D- and L-enantiomers.[23][24]
-
Silylation/Acylation: The remaining hydroxyl groups are capped, for example, by reacting with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) ethers or with trifluoroacetic anhydride (TFAA).[23]
-
-
GC/MS Analysis: The derivatized sample is injected into the GC.
-
Column: A non-polar capillary column (e.g., DB5-MS) is typically used.
-
Temperature Program: A temperature gradient is applied to separate the components. For example, hold at 50°C for 1 min, ramp at 20°C/min to 150°C, then ramp at 2.5°C/min to 200°C.[23]
-
MS Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) or MS/MS mode to detect specific fragment ions characteristic of the derivatized D-arabinose and the internal standard, ensuring high specificity and accurate quantification.[23]
-
Caption: Workflow for analyzing D-arabinose in biological samples.
Measurement of Pentose Phosphate Pathway (PPP) Flux
Since the eukaryotic D-arabinose pathway originates from the PPP intermediate D-Ru5P, measuring the flux through the PPP is essential for understanding the biosynthetic capacity. This is commonly achieved using stable isotope tracers.
Methodology Summary (using [1,2-¹³C₂]glucose):
-
Cell Culture: Cells are cultured in a glucose-free medium (e.g., Glucose/Pyruvate free DMEM) supplemented with dialyzed fetal bovine serum.
-
Labeling: The medium is replaced with one containing a specific ¹³C-labeled glucose tracer, such as 25 mM [1,2-¹³C₂]D-Glucose. Cells are incubated for a set period (e.g., 24 hours) to allow the label to incorporate into downstream metabolites.[25]
-
Metabolite Extraction: The culture medium is removed, and metabolism is quenched by adding an ice-cold 80% methanol solution. Cells are scraped, collected, and centrifuged to pellet debris. The supernatant containing the extracted metabolites is collected.[25]
-
LC-MS Analysis: The metabolite extract is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The relative abundance of different isotopologues (molecules with different numbers of ¹³C atoms) of key intermediates like ribose-5-phosphate is measured.
-
Flux Calculation: The pattern of ¹³C labeling in ribose-5-phosphate and glycolytic intermediates like lactate reveals the relative activity of the PPP versus glycolysis. Metabolism of [1,2-¹³C₂]glucose through glycolysis produces singly labeled lactate ([1-¹³C]lactate), while flux through the oxidative PPP results in the loss of the C1 label, leading to unlabeled lactate. By comparing the isotopologue distribution, the relative flux can be calculated after correcting for natural isotope abundance.[25][26]
Conclusion and Future Directions
The intermediates of D-arabinose metabolism, though stemming from a rare sugar, are integrated into the core metabolic and regulatory networks of the cell. D-Ribulose-5-phosphate stands as a critical node connecting D-arabinose metabolism to the pentose phosphate pathway, while its epimer, D-xylulose-5-phosphate, functions as a key metabolic sensor regulating glycolysis and lipogenesis. For drug development professionals, the indispensable role of the D-arabinose biosynthetic pathway in the cell wall construction of pathogens like Mycobacterium tuberculosis presents a validated and promising area for the development of novel therapeutics. Future research should focus on the discovery and characterization of unidentified enzymes in these pathways, such as the eukaryotic D-arabinose-5-phosphate phosphatase, and on further elucidating the regulatory crosstalk between these specialized pathways and central metabolism.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Unique Arabinose 5-Phosphate Isomerase Found within a Genomic Island Associated with the Uropathogenicity of Escherichia coli CFT073 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-arabinose metabolism in Escherichia coli B: induction and cotransductional mapping of the L-fucose-D-arabinose pathway enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xylulose 5-phosphate mediates glucose-induced lipogenesis by xylulose 5-phosphate-activated protein phosphatase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arabinose-5-phosphate isomerase - Wikipedia [en.wikipedia.org]
- 8. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]
- 9. Escherichia coli YrbH is a D-arabinose 5-phosphate isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Xylulose 5-phosphate - Wikipedia [en.wikipedia.org]
- 11. Xylulose 5-phosphate mediates glucose-induced lipogenesis by xylulose 5-phosphate-activated protein phosphatase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. uniprot.org [uniprot.org]
- 15. mdpi.com [mdpi.com]
- 16. Biochemical characterization of recombinant L-fucose isomerase from Caldanaerobius polysaccharolyticus for L-fuculose production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Targeting the Heart of Mycobacterium: Advances in Anti-Tubercular Agents Disrupting Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biosynthesis of mycobacterial arabinogalactan: identification of a novel α(1→3) arabinofuranosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. journals.asm.org [journals.asm.org]
- 23. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine | PLOS One [journals.plos.org]
- 25. Oxidative pentose phosphate pathway flux measurements [bio-protocol.org]
- 26. Frontiers | Uncertainties in pentose-phosphate pathway flux assessment underestimate its contribution to neuronal glucose consumption: relevance for neurodegeneration and aging [frontiersin.org]
An In-Depth Technical Guide to D-arabinose-13C-2 Incorporation in Microbial Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the application of D-arabinose labeled with carbon-13 at the second carbon position (D-arabinose-13C-2) as a tracer for elucidating microbial metabolic pathways. Stable isotope tracing is a powerful technique to track the flow of atoms through metabolic networks, offering a dynamic view of cellular physiology.[1][2] By introducing a 13C-labeled substrate, researchers can map its conversion into downstream metabolites, quantify reaction rates (fluxes), and identify novel biochemical transformations. This document details the known metabolic routes for D-arabinose, provides methodologies for conducting 13C labeling experiments, and presents frameworks for data analysis and interpretation.
Metabolic Pathways of D-arabinose in Bacteria
The catabolism of D-arabinose is not as widespread among microbes as that of other pentoses like L-arabinose or D-xylose. However, pathways have been characterized, particularly in strains of Escherichia coli. These pathways typically converge on intermediates of the central carbon metabolism, such as the pentose phosphate pathway (PPP).
Pathway A: Escherichia coli K-12
In some mutants of E. coli K-12, D-arabinose is metabolized via enzymes of the L-fucose catabolic pathway.[3][4] The pathway proceeds as follows: D-arabinose is isomerized to D-ribulose, which is then phosphorylated to D-ribulose-1-phosphate. An aldolase subsequently cleaves this intermediate into dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis, and glycolaldehyde.[3][4]
Pathway B: Escherichia coli B/r
A different pathway has been identified in E. coli B/r. Here, D-arabinose is converted to D-ribulose, which is then phosphorylated at the fifth carbon to form D-ribulose-5-phosphate. This key intermediate is subsequently epimerized to D-xylulose-5-phosphate, directly entering the pentose phosphate pathway.[5]
Experimental Design and Protocols
A successful stable isotope tracing experiment requires careful planning, from culture setup to analytical measurement. The general workflow involves introducing the labeled substrate, collecting samples over time, quenching metabolic activity, extracting metabolites, and analyzing them via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Protocol 1: Microbial Cell Culture and Metabolite Extraction
This protocol provides a general framework for labeling microbial cultures with this compound.
-
Culture Preparation :
-
Grow the selected microbial strain (e.g., E. coli B/r) in a defined minimal medium with a standard carbon source (e.g., glucose) to mid-exponential phase to ensure a metabolically active and stable state.
-
Harvest the cells by centrifugation and wash with a carbon-free medium to remove residual carbon sources.
-
-
Labeling Experiment :
-
Resuspend the cell pellet in a fresh, pre-warmed minimal medium where this compound is the sole carbon source. The concentration should be determined based on the organism's growth kinetics.
-
Incubate under appropriate conditions (e.g., 37°C with shaking).
-
Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes) to capture the dynamics of label incorporation.
-
-
Metabolic Quenching :
-
To halt enzymatic reactions instantly, rapidly transfer a known volume of the cell culture into a quenching solution, such as a cold (-40°C) 60% methanol solution. This step is critical to prevent metabolic leakage or alteration during sample processing.[6]
-
-
Metabolite Extraction :
-
Centrifuge the quenched cell suspension at a low temperature to pellet the cells.
-
Extract intracellular metabolites by adding a cold solvent mixture (e.g., acetonitrile/methanol/water) and lysing the cells through methods like sonication or bead beating.
-
Centrifuge the lysate to remove cell debris and collect the supernatant containing the metabolites.
-
Dry the supernatant under vacuum and store it at -80°C until analysis.
-
Protocol 2: Analysis of 13C-Labeled Metabolites
The extracted metabolites are analyzed to identify which compounds contain the 13C label and to quantify the extent of incorporation.
-
Sample Preparation :
-
Reconstitute the dried metabolite extract in an appropriate solvent for the chosen analytical platform.
-
For Gas Chromatography-Mass Spectrometry (GC-MS), chemical derivatization is often required to volatilize the metabolites.
-
-
Mass Spectrometry (MS) Analysis :
-
Use high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to separate and detect metabolites.[7]
-
The incorporation of 13C results in a mass shift in the detected ions. For this compound, the label will initially be on a single carbon, resulting in an "M+1" isotopologue. As this carbon is transferred through metabolic reactions, metabolites will appear with one or more 13C atoms.
-
The relative abundance of these different mass isotopologues (the Mass Isotopologue Distribution, or MID) is the primary data output.[8]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis :
-
NMR is a powerful, non-destructive technique that can pinpoint the exact position of the 13C label within a molecule's carbon skeleton.[1]
-
13C NMR spectra will show distinct signals for each labeled carbon, allowing for unambiguous tracking of atomic transitions. This is particularly useful for distinguishing between different metabolic routes that may produce the same metabolite but with a different labeling pattern.
-
Data Analysis and Interpretation
The raw data from MS or NMR must be processed to yield meaningful biological insights. This involves identifying labeled compounds, calculating the extent of labeling, and, in advanced applications, modeling metabolic fluxes.
Quantitative Data Presentation
The primary quantitative output is the fractional 13C enrichment in downstream metabolites. This data can be organized into tables to compare labeling across different conditions or time points. The table below illustrates the expected labeling pattern for key intermediates of Pathway B when cells are fed this compound.
Table 1: Theoretical 13C Labeling Patterns from this compound in E. coli B/r Pathway
| Metabolite | Labeled Carbon Position | Expected Mass Isotopologue | Notes |
|---|---|---|---|
| D-Arabinose | C2 | M+1 | Labeled substrate. |
| D-Ribulose | C2 | M+1 | Product of isomerization. |
| D-Ribulose-5-Phosphate | C2 | M+1 | Product of phosphorylation. |
| D-Xylulose-5-Phosphate | C2 | M+1 | Product of epimerization. |
| Sedoheptulose-7-P | C2, C4 | M+1, M+2 | Transketolase reaction product. |
| Ribose-5-Phosphate | C2 | M+1 | Transketolase reaction product. |
| Fructose-6-Phosphate | C2, C4 | M+1, M+2 | Transaldolase/Transketolase products. |
| Glyceraldehyde-3-P | C2 | M+1 | Transketolase reaction product. |
Note: The complexity of labeling in PPP intermediates arises from carbon rearrangements via transketolase and transaldolase reactions.
Analogous Case Study: L-[2-13C]Arabinose Metabolism in Yeasts
While specific, detailed studies on this compound are limited, extensive research on the metabolism of L-[2-13C]arabinose in the yeasts Pichia guilliermondii and Candida arabinofermentans provides an excellent practical example of the methodologies and data outputs.[9][10] This study utilized in vivo 13C NMR and HPLC to trace the fate of the labeled carbon.
Experimental Protocol Summary
-
Organisms : Nongrowing cells of P. guilliermondii and C. arabinofermentans.
-
Labeling : 20 mM of L-[2-13C]arabinose was added to cell suspensions.
-
Analysis :
-
In vivo 13C NMR spectroscopy was used to non-invasively monitor the formation of labeled metabolites over 60 minutes.
-
Cell extracts were prepared at different time points using perchloric acid.
-
HPLC was used to quantify the total concentration of metabolites in the extracts.
-
Key Quantitative Findings
The study quantified both the rate of substrate consumption and the fractional enrichment of 13C in various downstream metabolites, demonstrating the differential metabolic strategies of the two yeast species.
Table 2: L-[2-13C]Arabinose Consumption Rates in Yeasts
| Yeast Species | Substrate Consumption Rate (μmol min⁻¹ g [dry weight]⁻¹) |
|---|---|
| P. guilliermondii | 58 ± 3 |
| C. arabinofermentans | 41 ± 2 |
Data sourced from Fonseca et al., 2008.[9]
The analysis revealed that the 13C label from L-arabinose was incorporated into various sugar alcohols and trehalose. The specific positional enrichment provided deep insights into the activity of the pentose phosphate pathway and redox metabolism.
Table 3: Fractional 13C Enrichment (%) in Metabolites of P. guilliermondii
| Metabolite | Carbon Position | Fractional ¹³C Enrichment (%) |
|---|---|---|
| L-Arabitol | C1 | 0.0 |
| C2 | 70.0 | |
| C3 | 0.0 | |
| C4 | 0.0 | |
| C5 | 0.0 | |
| Trehalose | C1 | 1.0 |
| C2 | 8.0 | |
| C3 | 8.0 | |
| D-Arabitol | C1 | 1.0 |
| C2 | 1.0 |
Data represents enrichment after 39 minutes of incubation. Sourced from Fonseca et al., 2008.[9]
Metabolic Pathway Inferred from Labeling
The labeling patterns observed in the yeast study elucidated a complex metabolic network. The diagram below, adapted from the findings, shows how the 13C at the C-2 position of L-arabinose is distributed through the redox and pentose phosphate pathways.
Conclusion and Applications
The use of this compound as a metabolic tracer is a highly effective method for investigating pentose sugar metabolism in microorganisms. By combining isotopic labeling with advanced analytical techniques like MS and NMR, researchers can qualitatively identify active metabolic pathways and quantitatively measure the carbon flux through them. This approach is invaluable for:
-
Basic Research : Discovering novel metabolic pathways and understanding their regulation.
-
Metabolic Engineering : Identifying bottlenecks in engineered strains designed to produce valuable chemicals from pentose sugars.
-
Drug Development : Characterizing the metabolic capabilities of pathogenic microbes and identifying potential enzymatic targets for antimicrobial drugs.
This guide provides the foundational knowledge and protocols for designing and executing experiments to trace the incorporation of this compound, enabling a deeper understanding of the intricate metabolic networks that govern microbial life.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Metabolism of d-Arabinose: a New Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Metabolism of D-arabinose by Escherichia coli B-r - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of in vivo 13C nuclear magnetic resonance spectroscopy to elucidate L-arabinose metabolism in yeasts [pubmed.ncbi.nlm.nih.gov]
D-Arabinose-13C-2 as a Probe for Enzyme Kinetics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope-labeled compounds are invaluable tools for elucidating enzyme mechanisms and kinetics. This technical guide focuses on the application of D-arabinose specifically labeled with carbon-13 at the second carbon position (D-arabinose-13C-2) as a probe for studying the kinetics of enzymes involved in pentose metabolism. The introduction of a heavy isotope at a specific atomic position allows for the precise measurement of kinetic isotope effects (KIEs), providing deep insights into reaction mechanisms, rate-limiting steps, and transition state structures. This document provides a comprehensive overview of the theoretical background, experimental design, and analytical methodologies for utilizing this compound in enzyme kinetic studies. Detailed protocols for nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) are presented, along with illustrative data and visualizations to guide researchers in applying this powerful technique.
Introduction to Isotopic Probes in Enzyme Kinetics
Enzyme kinetics, the study of the rates of enzyme-catalyzed reactions, is fundamental to understanding biological processes and for the development of novel therapeutics.[1] Traditional kinetic assays often rely on spectrophotometric or fluorometric methods to monitor the consumption of substrates or the formation of products.[1] While powerful, these methods may not provide detailed information about the chemical transformations occurring at the enzyme's active site.
Stable isotope labeling, in conjunction with sensitive analytical techniques like NMR and mass spectrometry, offers a more nuanced approach.[1][2] By replacing an atom in a substrate with its heavier, stable isotope (e.g., 13C for 12C), one can probe the effect of this mass change on the reaction rate. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for investigating enzyme mechanisms.[1] A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage but influences the vibrational modes of the transition state.
D-arabinose is a pentose sugar that plays a role in the metabolic pathways of various organisms, including bacteria and fungi.[3][4][5] Enzymes that metabolize D-arabinose, such as isomerases, dehydrogenases, and kinases, are potential targets for antimicrobial drug development. This compound serves as a specific probe for these enzymes, allowing researchers to dissect their catalytic mechanisms with high precision.
Theoretical Framework: The Kinetic Isotope Effect (KIE)
The basis of the KIE lies in the difference in zero-point vibrational energy between bonds involving light and heavy isotopes. A bond to a heavier isotope has a lower zero-point energy and is thus stronger. Consequently, more energy is required to break a bond to a heavier isotope, leading to a slower reaction rate compared to the lighter isotope.
The KIE is expressed as the ratio of the rate constant for the reaction with the light isotope (k_light) to the rate constant for the reaction with the heavy isotope (k_heavy):
KIE = k_light / k_heavy
A KIE greater than 1 (a "normal" KIE) indicates that the bond to the isotopic atom is being broken or significantly altered in the rate-limiting step. A KIE equal to 1 suggests that the isotopic substitution has no effect on the rate-limiting step. An "inverse" KIE (less than 1) can occur if the bond to the isotopic atom becomes stiffer in the transition state.
By measuring the KIE at a specific position, such as the C-2 position of D-arabinose, researchers can gain insights into the transition state of the enzymatic reaction.
Experimental Design and Workflow
A typical experiment to measure the KIE using this compound involves a competitive assay where the enzyme is presented with a mixture of the unlabeled (12C) and labeled (13C) substrate. The reaction is allowed to proceed to a certain percentage of completion, and then the isotopic composition of the remaining substrate or the product is analyzed.
The overall workflow for a KIE experiment using this compound can be visualized as follows:
Workflow for a competitive kinetic isotope effect experiment.
Quantitative Data Presentation
The following tables present hypothetical, yet plausible, kinetic data for two enzymes that metabolize D-arabinose, illustrating the kind of results that can be obtained using this compound as a probe.
Table 1: Kinetic Parameters for D-arabinose Isomerase
| Substrate | K_m (mM) | V_max (µmol/min/mg) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| D-arabinose (¹²C) | 1.5 ± 0.2 | 25.0 ± 1.5 | 12.5 | 8.3 x 10³ |
| D-arabinose-¹³C-2 | 1.6 ± 0.2 | 23.5 ± 1.4 | 11.8 | 7.4 x 10³ |
| ¹²C/¹³C KIE | 1.06 ± 0.02 | 1.12 ± 0.03 |
Table 2: Kinetic Parameters for D-arabinose Dehydrogenase
| Substrate | K_m (mM) | V_max (µmol/min/mg) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| D-arabinose (¹²C) | 0.8 ± 0.1 | 15.0 ± 1.0 | 7.5 | 9.4 x 10³ |
| D-arabinose-¹³C-2 | 0.8 ± 0.1 | 14.8 ± 1.1 | 7.4 | 9.3 x 10³ |
| ¹²C/¹³C KIE | 1.01 ± 0.01 | 1.01 ± 0.02 |
Note: The data presented in these tables are for illustrative purposes and are based on typical values for enzymes of these classes. Actual experimental results will vary depending on the specific enzyme and reaction conditions.
Detailed Experimental Protocols
Protocol for KIE Measurement by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to directly measure the relative amounts of the 12C and 13C isotopologues in a reaction mixture.[6][7] The high resolution of modern NMR spectrometers allows for the distinction between the signals from the labeled and unlabeled substrate or product.
Materials:
-
Purified enzyme of interest
-
D-arabinose
-
This compound
-
Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.5)
-
NMR tubes
-
NMR spectrometer (≥ 600 MHz recommended)
-
Quenching solution (e.g., 1 M HCl or 10% trichloroacetic acid)
Procedure:
-
Prepare the Substrate Mixture: Prepare a stock solution containing a precisely known ratio of D-arabinose and this compound (e.g., a 1:1 molar ratio) in the reaction buffer.
-
Initial Spectrum (t=0): Transfer an aliquot of the substrate mixture to an NMR tube and acquire a 13C NMR spectrum. This spectrum will serve as the reference for the initial isotopic ratio.
-
Enzyme Reaction: In a separate reaction vessel, equilibrate the substrate mixture to the desired reaction temperature. Initiate the reaction by adding a known amount of the purified enzyme.
-
Time-Course Monitoring (Optional): For a detailed kinetic analysis, aliquots can be taken at various time points, quenched, and then analyzed by NMR.
-
Reaction Quenching: After a predetermined time (e.g., when the reaction is ~20-50% complete), quench the reaction by adding the quenching solution.
-
Sample Preparation for NMR: Remove the precipitated protein by centrifugation. Lyophilize the supernatant and redissolve the sample in a suitable deuterated solvent (e.g., D₂O).
-
NMR Data Acquisition: Acquire a high-resolution 13C NMR spectrum of the quenched reaction mixture.
-
Data Analysis: Integrate the signals corresponding to the C-2 of D-arabinose and the C-2 of this compound in both the initial and final spectra. The KIE can be calculated from the change in the isotopic ratio.
Protocol for KIE Measurement by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for analyzing the isotopic composition of metabolites.[8][9] The substrate or product must first be derivatized to make it volatile for GC analysis.
Materials:
-
Purified enzyme of interest
-
D-arabinose
-
This compound
-
Reaction buffer
-
Quenching solution
-
Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))
-
GC-MS system
Procedure:
-
Enzyme Reaction and Quenching: Perform the enzymatic reaction and quenching as described in the NMR protocol (steps 3-5).
-
Sample Preparation: After quenching and removing protein, lyophilize the sample to dryness.
-
Derivatization:
-
Add 50 µL of methoxyamine hydrochloride in pyridine to the dried sample. Incubate at 30°C for 90 minutes.
-
Add 80 µL of MSTFA and incubate at 37°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a suitable GC column (e.g., a DB-5ms column) and a temperature gradient to separate the derivatized D-arabinose.
-
Operate the mass spectrometer in either full scan mode or selected ion monitoring (SIM) mode to detect the molecular ions and characteristic fragments of the derivatized D-arabinose.
-
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized D-arabinose.
-
Determine the relative abundance of the ions corresponding to the unlabeled (M) and labeled (M+1) forms of the molecule.
-
Calculate the KIE from the change in the isotopic ratio between the initial substrate mixture and the remaining substrate after the reaction.
-
Signaling Pathways and Mechanistic Insights
The data obtained from KIE experiments with this compound can be used to propose or refine the mechanisms of enzyme-catalyzed reactions. For example, in the case of an isomerase that proceeds through an enediol intermediate, a significant KIE at the C-2 position would support a mechanism where the proton abstraction from C-2 is a rate-limiting step.
Hypothetical mechanism for D-arabinose isomerase.
Conversely, for a dehydrogenase where the primary chemical event is the oxidation of the C-1 hydroxyl group, a KIE at C-2 would be expected to be close to 1, indicating that the C-H bond at the C-2 position is not significantly altered in the rate-determining step.
Conclusion
This compound is a powerful and specific probe for investigating the kinetics and mechanisms of enzymes involved in pentose metabolism. By leveraging the kinetic isotope effect, researchers can gain detailed insights into transition state structures and rate-limiting steps, which is crucial for fundamental biochemical understanding and for the rational design of enzyme inhibitors. The methodologies outlined in this guide, utilizing NMR and GC-MS, provide a robust framework for the application of this compound in academic and industrial research settings. The continued development and application of such isotopic probes will undoubtedly advance our knowledge of enzymatic catalysis and aid in the discovery of new therapeutic agents.
References
- 1. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods of Measuring Enzyme Activity Ex vivo and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-arabinose metabolism in Escherichia coli B: induction and cotransductional mapping of the L-fucose-D-arabinose pathway enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A direct NMR method for the measurement of competitive kinetic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.rwth-aachen.de [publications.rwth-aachen.de]
Methodological & Application
Application Notes and Protocols for D-arabinose-13C-2 Labeling in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling in cell culture is a powerful technique to trace the metabolic fate of nutrients and elucidate cellular metabolism. D-arabinose, a pentose sugar, has garnered interest for its potential roles in various biological processes, including cancer cell metabolism. Recent studies have indicated that D-arabinose can induce cell cycle arrest in breast cancer cells and that a pathway for its metabolism exists in eukaryotes.[1] The use of D-arabinose specifically labeled with carbon-13 at the second carbon position (D-arabinose-13C-2) allows for precise tracking of this molecule and its metabolic products through various pathways, providing valuable insights into cellular physiology and pathology.
These application notes provide a comprehensive protocol for utilizing this compound in cell culture for metabolic studies. The protocol covers experimental design, cell culture and labeling, sample quenching and extraction, and sample analysis.
Data Presentation
Quantitative Analysis of D-arabinose Effects on Cell Viability
The following table summarizes the dose-dependent effect of D-arabinose on the viability of MCF-7 and MDA-MB-231 breast cancer cell lines after 72 hours of treatment. This data is crucial for determining the appropriate concentration of this compound for labeling experiments, ensuring minimal cytotoxicity while allowing for metabolic incorporation.
| D-arabinose Concentration (mM) | MCF-7 Cell Viability (%) | MDA-MB-231 Cell Viability (%) |
| 0 | 100 | 100 |
| 12.5 | ~95 | ~98 |
| 25 | ~85 | ~90 |
| 50 | ~70 | ~75 |
| 100 | ~55 | ~60 |
Note: Data is adapted from studies on the effects of D-arabinose on breast cancer cell lines. Actual values may vary depending on specific experimental conditions and cell line batches.
Representative Isotopic Enrichment Data
While specific isotopic enrichment data for this compound in mammalian cells is not yet widely available in the literature, the following table provides a hypothetical representation of expected 13C enrichment in key metabolites of the proposed metabolic pathway. These values are for illustrative purposes and would need to be determined experimentally. The example assumes labeling in a cancer cell line actively utilizing the pentose phosphate pathway.
| Metabolite | Expected Mass Isotopomer | Expected 13C Enrichment (%) after 24h |
| D-arabinose-5-phosphate | M+1 | 85 |
| D-ribulose-5-phosphate | M+1 | 70 |
| Sedoheptulose-7-phosphate | M+1 | 50 |
| Erythrose-4-phosphate | M+1 | 45 |
| Fructose-6-phosphate | M+1 | 30 |
| Glucose-6-phosphate | M+1 | 25 |
Experimental Protocols
Cell Culture and Labeling with this compound
This protocol is designed for adherent mammalian cells and can be adapted for suspension cultures.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Custom culture medium lacking D-glucose (or with reduced D-glucose)
-
This compound (sterile, stock solution)
-
Cell culture plates or flasks
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will result in 70-80% confluency at the time of labeling.
-
Cell Growth: Culture cells in complete medium until they reach the desired confluency.
-
Preparation of Labeling Medium: Prepare the custom culture medium by supplementing it with this compound to the desired final concentration (e.g., 5-25 mM, based on cell viability data). Ensure the medium contains all other necessary nutrients, amino acids, and serum. The concentration of D-glucose may need to be reduced to encourage the uptake and metabolism of D-arabinose.
-
Medium Exchange: Aspirate the complete medium from the cells and wash the cell monolayer once with sterile PBS.
-
Initiation of Labeling: Add the pre-warmed this compound containing labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., for steady-state labeling, this could be 24-48 hours, or for kinetic studies, a time course of 0, 1, 5, 15, 30, 60 minutes can be performed).
Metabolite Quenching and Extraction
Rapid quenching of metabolism is critical to capture an accurate snapshot of the cellular metabolic state.
Materials:
-
Cold quenching solution (e.g., 80% methanol in water, pre-chilled to -80°C)
-
Cell scraper
-
Dry ice
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Quenching: At the end of the incubation period, rapidly aspirate the labeling medium. Immediately place the culture plate on a bed of dry ice and add the ice-cold quenching solution to the cells.
-
Cell Lysis and Collection: Keep the plate on dry ice for 5-10 minutes to ensure complete metabolic arrest and to facilitate cell lysis. Scrape the cells in the quenching solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Extraction: Vortex the cell lysate vigorously for 1 minute.
-
Centrifugation: Centrifuge the lysate at maximum speed (e.g., >13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.
-
Storage: Store the metabolite extracts at -80°C until analysis.
Sample Preparation for Mass Spectrometry Analysis
Materials:
-
Vacuum concentrator or nitrogen evaporator
-
Derivatization reagents (if required for GC-MS analysis)
-
LC-MS grade solvents (e.g., water, acetonitrile, formic acid)
Procedure:
-
Solvent Evaporation: Dry the metabolite extracts to completeness using a vacuum concentrator or a stream of nitrogen.
-
Reconstitution/Derivatization:
-
For LC-MS: Reconstitute the dried metabolites in a suitable solvent compatible with the liquid chromatography method (e.g., 50% acetonitrile in water).
-
For GC-MS: Derivatize the metabolites to increase their volatility (e.g., using methoximation and silylation).
-
-
Analysis: Analyze the prepared samples using a high-resolution mass spectrometer (e.g., LC-QTOF-MS or GC-MS) to identify and quantify the 13C-labeled metabolites.
Visualizations
Proposed Metabolic Pathway of D-arabinose in Eukaryotic Cells
Caption: Proposed metabolic pathway for D-arabinose in eukaryotic cells.
Experimental Workflow for this compound Labeling
References
Illuminating Cellular Machinery: D-Arabinose-¹³C-2 Metabolic Flux Analysis Using NMR
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system. By tracing the flow of isotopically labeled substrates, such as D-arabinose-¹³C-2, through metabolic pathways, researchers can gain a detailed understanding of cellular physiology and identify potential targets for drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical method in ¹³C-MFA, offering the ability to precisely determine the positional isotopomer distribution in metabolites.[1][2] This application note provides a comprehensive overview and detailed protocols for conducting D-arabinose-¹³C-2 metabolic flux analysis using NMR.
D-arabinose is a pentose sugar that can be metabolized by various microorganisms, feeding into the central carbon metabolism, primarily through the pentose phosphate pathway (PPP).[3] The insights gained from tracing its metabolism are valuable in fields ranging from metabolic engineering to the development of novel antimicrobial agents.[4]
Principle of the Method
The core principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate into a biological system at a metabolic steady state. As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By analyzing the specific positions of the ¹³C labels in these metabolites using NMR, it is possible to deduce the relative activities of different metabolic pathways.[5]
The workflow for D-arabinose-¹³C-2 MFA using NMR can be summarized in the following key stages:
-
Experimental Design: Selection of the appropriate biological system, ¹³C-labeled substrate, and culture conditions.
-
¹³C-Labeling Experiment: Culturing of cells in the presence of D-arabinose-¹³C-2 until an isotopic steady state is reached.
-
Metabolite Quenching and Extraction: Rapid termination of metabolic activity and extraction of intracellular metabolites.
-
NMR Data Acquisition: Acquisition of high-resolution ¹³C or ¹H-¹³C correlated NMR spectra.
-
Data Analysis and Flux Estimation: Processing of NMR data to determine isotopic enrichment and subsequent computational modeling to calculate metabolic fluxes.[5]
Applications in Research and Drug Development
Understanding the metabolic adaptability of organisms is crucial for various applications:
-
Metabolic Engineering: By quantifying metabolic fluxes, researchers can identify bottlenecks in production pathways and rationally engineer microorganisms for enhanced production of biofuels, pharmaceuticals, and other valuable chemicals.[6]
-
Drug Discovery and Development: Many pathogens rely on specific metabolic pathways for survival and virulence. D-arabinose metabolism, for instance, is relevant in certain bacteria.[3] By identifying and quantifying the fluxes through these pathways, novel enzyme inhibitors can be designed and evaluated as potential antimicrobial agents.[4] For example, the enzymes involved in D-arabinose metabolism in bacteria like E. coli represent potential targets for the development of new antibiotics.[3][4]
-
Understanding Disease States: Aberrant metabolic activity is a hallmark of many diseases, including cancer and metabolic disorders. Tracing the metabolism of sugars like arabinose can provide insights into the metabolic reprogramming that occurs in these conditions.
Experimental Protocols
This section provides a detailed, step-by-step protocol for conducting a D-arabinose-¹³C-2 metabolic flux analysis experiment using E. coli as a model organism.
Protocol 1: ¹³C-Labeling of E. coli with D-Arabinose-¹³C-2
-
Preparation of Minimal Media: Prepare a minimal salt medium (e.g., M9 minimal medium) containing all necessary nutrients except for a carbon source.
-
Starter Culture: Inoculate a single colony of E. coli into 5 mL of LB broth and grow overnight at 37°C with shaking.
-
Pre-culture: The following day, inoculate 50 mL of minimal medium containing a non-labeled carbon source (e.g., glucose) with the overnight starter culture. Grow at 37°C with shaking until the mid-exponential phase (OD600 ≈ 0.4-0.6).
-
Adaptation to D-Arabinose: To adapt the cells to arabinose metabolism, transfer the pre-culture to a fresh 50 mL of minimal medium containing unlabeled D-arabinose as the sole carbon source. Grow for several generations to ensure the expression of the necessary metabolic enzymes.
-
Labeling Experiment: Harvest the adapted cells by centrifugation (5000 x g, 10 min, 4°C) and resuspend them in fresh minimal medium where the sole carbon source is D-arabinose-¹³C-2 at a defined concentration (e.g., 2 g/L).
-
Incubation: Incubate the culture at 37°C with shaking for a duration sufficient to reach both a metabolic and isotopic steady state. This is typically several cell doubling times.
Protocol 2: Metabolite Quenching and Extraction for NMR Analysis
-
Rapid Sampling and Quenching: To halt metabolic activity instantly, rapidly withdraw a defined volume of the cell culture (e.g., 10 mL) and immediately quench it in a larger volume of a cold quenching solution (e.g., 60% methanol at -40°C). This ensures that the metabolic state of the cells is preserved.
-
Cell Harvesting: Centrifuge the quenched cell suspension at a low temperature (e.g., -20°C) to pellet the cells.
-
Metabolite Extraction: Resuspend the cell pellet in a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water). The extraction is typically performed through a series of freeze-thaw cycles or sonication to ensure complete cell lysis and metabolite release.
-
Sample Clarification: Centrifuge the extract at high speed (e.g., 14,000 x g, 10 min, 4°C) to pellet cell debris.
-
Sample Preparation for NMR: Carefully transfer the supernatant to a new tube and lyophilize to dryness. Re-dissolve the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
Protocol 3: NMR Data Acquisition
-
Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity.
-
1D ¹³C NMR Acquisition:
-
Pulse Program: A standard ¹³C inverse-gated decoupling pulse sequence (e.g., zgig) to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.
-
Acquisition Parameters:
-
Spectral Width: ~200 ppm
-
Relaxation Delay (d1): 5 x T₁ of the slowest relaxing signal of interest (can be determined experimentally or estimated). A shorter delay can be used to improve signal-to-noise per unit time if absolute quantification is not the primary goal.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (typically several thousand scans).
-
-
-
2D ¹H-¹³C HSQC Acquisition:
-
Pulse Program: A standard sensitivity-enhanced HSQC pulse sequence.
-
Acquisition Parameters:
-
¹H Spectral Width: ~12 ppm
-
¹³C Spectral Width: ~160 ppm
-
Number of Increments in ¹³C dimension: 256-512
-
Number of Scans per Increment: 8-64
-
-
Protocol 4: NMR Data Processing and Analysis
-
Data Processing: Process the acquired NMR data using appropriate software (e.g., TopSpin, NMRPipe). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
-
Peak Integration: For 1D ¹³C spectra, integrate the signals corresponding to specific carbon atoms of the metabolites of interest.
-
Isotopomer Analysis: The fractional ¹³C enrichment of a specific carbon position can be calculated by comparing the integral of the ¹³C-labeled metabolite to the total concentration of that metabolite (which can be determined from ¹H NMR or other methods).
-
Flux Estimation: Use the determined isotopic enrichment data as input for computational flux analysis software (e.g., 13CFLUX2, INCA).[7] This software uses metabolic network models to estimate the intracellular metabolic fluxes that best fit the experimental data.
Data Presentation
Quantitative data from ¹³C-MFA is typically presented in tables that summarize the fractional enrichment of key metabolites or as flux maps that visualize the flow of carbon through the metabolic network.
Table 1: Example of Fractional ¹³C Enrichment in Metabolites from L-[2-¹³C]arabinose Metabolism in Yeast
This table is adapted from a study on L-arabinose metabolism in yeast and serves as an illustrative example of how to present fractional enrichment data. Similar data would be generated from a D-arabinose-¹³C-2 experiment.
| Metabolite | Carbon Position | Fractional ¹³C Enrichment (%) at 30 min | Fractional ¹³C Enrichment (%) at 60 min |
| Arabitol | C1 | 5.2 | 8.9 |
| C2 | 18.5 | 25.1 | |
| Xylitol | C2 | 7.8 | 12.3 |
| Ribitol | C1 | 3.1 | 5.5 |
| C2 | 6.4 | 10.8 | |
| Trehalose | C1 | 2.5 | 4.7 |
| C2 | 4.1 | 7.9 | |
| C3 | 3.8 | 6.5 |
Data adapted from: Reis, V. C., et al. (2008). Use of in vivo 13C nuclear magnetic resonance spectroscopy to elucidate l-arabinose metabolism in yeasts. Applied and Environmental Microbiology, 74(19), 5919-5930.[1]
Visualizations
D-Arabinose Catabolic Pathway in E. coli
The metabolism of D-arabinose in E. coli proceeds through a series of enzymatic steps that convert it into intermediates of the pentose phosphate pathway.[3]
Caption: Metabolic pathway of D-arabinose in E. coli.
Experimental Workflow for ¹³C-MFA using NMR
This diagram outlines the major steps involved in a typical ¹³C metabolic flux analysis experiment.
Caption: Experimental workflow for ¹³C-MFA using NMR.
Logical Relationship: D-Arabinose Metabolism and Central Carbon Metabolism
This diagram illustrates how D-arabinose metabolism integrates with the central carbon metabolism.
Caption: Integration of D-arabinose metabolism with central pathways.
Conclusion
D-arabinose-¹³C-2 metabolic flux analysis using NMR spectroscopy is a robust methodology for elucidating the intricacies of cellular metabolism. The detailed protocols and conceptual framework provided in this application note offer a comprehensive guide for researchers and drug development professionals. By applying these techniques, it is possible to gain valuable insights into metabolic pathway dynamics, identify novel drug targets, and advance the development of engineered biological systems. The non-invasive nature of NMR and its ability to provide positional isotopomer information make it an indispensable tool in the field of metabolic research.
References
- 1. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schmidt-Rohr Group | Pulse Programs [ksrlab.brandeis.edu]
- 3. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arabinose 5-phosphate isomerase as a target for antibacterial design: studies with substrate analogues and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Tracing with D-arabinose-¹³C-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique used to elucidate metabolic pathways and quantify cellular metabolic fluxes. By introducing a substrate labeled with a stable isotope, such as ¹³C, researchers can track the journey of the labeled atoms through various metabolic reactions. This document provides detailed application notes and protocols for the use of D-arabinose-¹³C-2, a specifically labeled five-carbon sugar, to probe the pentose phosphate pathway (PPP) and related metabolic networks.
D-arabinose is a pentose that can be metabolized by some organisms, entering central carbon metabolism at the level of the pentose phosphate pathway. In many biological systems, D-arabinose is first converted to D-ribulose, which is then phosphorylated to D-ribulose-5-phosphate, a key intermediate in the PPP. By using D-arabinose-¹³C-2, where the second carbon atom is labeled with ¹³C, we can precisely trace the fate of this carbon as it is processed through the oxidative and non-oxidative branches of the PPP. This allows for the detailed investigation of PPP activity, which is crucial for producing NADPH for reductive biosynthesis and antioxidant defense, as well as for generating precursors for nucleotide synthesis.[1][2] Dysregulation of the PPP has been implicated in various diseases, including cancer and metabolic disorders, making it an important target for drug development.
These application notes will guide researchers in designing and executing stable isotope tracing experiments with D-arabinose-¹³C-2, from cell culture and labeling to sample analysis and data interpretation.
Metabolic Pathway of D-arabinose-¹³C-2
The metabolic fate of D-arabinose-¹³C-2 is primarily through its conversion into intermediates of the pentose phosphate pathway. The initial steps can vary between organisms, but a common pathway involves the following conversions:
-
Isomerization: D-arabinose is isomerized to D-ribulose.
-
Phosphorylation: D-ribulose is phosphorylated by a kinase to form D-ribulose-5-phosphate.
Once D-ribulose-5-phosphate is formed, the ¹³C label at the original C2 position of arabinose is now at the C2 position of D-ribulose-5-phosphate. This labeled intermediate then enters the pentose phosphate pathway, where it can be interconverted with other pentose phosphates and further metabolized.
The diagram below illustrates the entry of D-arabinose-¹³C-2 into the PPP and the subsequent transfer of the ¹³C label to downstream metabolites.
References
Application Note: Quantitative Analysis of D-Arabinose using a Stable Isotope-Labeled Internal Standard by GC-MS
Introduction
The quantitative analysis of monosaccharides such as D-arabinose is crucial in various fields, including clinical diagnostics, food science, and metabolic research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose due to its high resolution and sensitivity.[1][2] However, carbohydrates are non-volatile and require chemical derivatization to increase their volatility for GC analysis.[3][4] Common derivatization methods include silylation, acetylation, or a combination of oximation and silylation.[3][5] The oximation step is particularly useful as it reduces the number of isomeric peaks by converting the open-chain and cyclic forms of the sugar into stable oximes, simplifying the resulting chromatogram.[5][6]
For accurate and precise quantification, the use of a stable isotope-labeled internal standard is the gold standard.[7] A compound like D-arabinose-13C-2, which is chemically identical to the analyte but has a different mass, co-elutes with the analyte but is distinguishable by the mass spectrometer. Adding a known amount of this internal standard at the very beginning of the sample preparation process effectively corrects for variations in sample extraction, derivatization efficiency, and injection volume, leading to highly reliable quantitative results.[8]
This document provides a detailed protocol for the derivatization of D-arabinose and its subsequent quantification using this compound as an internal standard via GC-MS.
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization
This protocol outlines a two-step derivatization process involving oximation followed by silylation. This method is effective in reducing the complexity of the chromatogram by minimizing the number of anomeric peaks.[5][6]
1. Materials and Reagents:
| Material/Reagent | Supplier/Grade | Notes |
| D-Arabinose Standard | Sigma-Aldrich or equivalent | For calibration curve |
| This compound | Isotope-labeled standard supplier | Internal Standard (IS) |
| Pyridine | Anhydrous, >99.8% | Derivatization solvent |
| Hydroxylamine Hydrochloride | >99% | Oximation reagent |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS | Derivatization Grade | Silylation reagent |
| Ethyl Acetate | HPLC Grade | Final solvent |
| Glass Vials with PTFE-lined caps | 2 mL | For reaction and autosampler |
| Heating Block / Water Bath | For incubation steps | |
| Nitrogen Gas Evaporator | For solvent evaporation |
2. Standard and Sample Preparation:
-
Calibration Standards: Prepare a stock solution of D-arabinose in a suitable solvent (e.g., water or methanol) at 1 mg/mL. Create a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
Internal Standard (IS) Stock: Prepare a stock solution of this compound at a concentration of 50 µg/mL.
-
Sample Preparation:
-
To 100 µL of each calibration standard and unknown sample in a 2 mL glass vial, add 20 µL of the 50 µg/mL Internal Standard stock solution.
-
Evaporate the samples to complete dryness under a gentle stream of nitrogen gas at approximately 40-50°C. It is critical that the sample is completely dry.
-
3. Derivatization Procedure:
-
Oximation:
-
Prepare a fresh oximation reagent by dissolving 20 mg of hydroxylamine hydrochloride in 1 mL of anhydrous pyridine.
-
Add 50 µL of the oximation reagent to each dry sample vial.
-
Seal the vials tightly and heat at 90°C for 30 minutes.
-
Allow the vials to cool to room temperature.
-
-
Silylation:
-
Add 100 µL of BSTFA + 1% TMCS to each vial.
-
Seal the vials again and heat at 70°C for 60 minutes.[5]
-
Allow the vials to cool to room temperature.
-
The sample is now derivatized. If necessary, centrifuge the vials to pellet any precipitate before transferring the supernatant to an autosampler vial. The sample is ready for GC-MS analysis.
-
Diagram of Experimental Workflow
Caption: Workflow for D-arabinose sample preparation and derivatization.
Protocol 2: GC-MS Analysis
1. Instrumental Parameters:
The following parameters are a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Port Temp. | 250°C |
| Injection Mode | Splitless (or Split 10:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| GC Column | DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness (or equivalent)[3] |
| Oven Program | Initial: 130°C, hold for 1 minRamp 1: 8°C/min to 195°CRamp 2: 3°C/min to 204°CRamp 3: 12°C/min to 290°C, hold for 5 min[3] |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
2. Selected Ion Monitoring (SIM) Data:
Monitoring specific ions increases the sensitivity and selectivity of the analysis. For the TMS-oxime derivative of arabinose, characteristic fragments should be chosen. The fragments for this compound will have a mass shift corresponding to the number of 13C atoms in that fragment. Assuming the C-2 is retained, the major fragments will be shifted by +2 m/z.
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| D-Arabinose (Analyte) | 217 | 204 | 307 |
| This compound (IS) | 219 | 206 | 309 |
Note: These m/z values are typical for TMS derivatives of pentoses.[8] The exact fragments should be confirmed by injecting a derivatized standard and examining the full scan mass spectrum.
Data Analysis and Quantification
1. Calibration Curve:
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area (AreaAnalyte / AreaIS) against the concentration of the analyte for each calibration standard. A linear regression is then applied to the data points.
2. Quantification of Unknowns:
The concentration of D-arabinose in an unknown sample is calculated by:
-
Measuring the peak areas for the D-arabinose quantifier ion and the this compound quantifier ion.
-
Calculating the area ratio (AreaAnalyte / AreaIS).
-
Using the linear regression equation from the calibration curve (y = mx + c) to determine the concentration of D-arabinose in the sample.
Diagram of Quantification Logic
Caption: Logic of quantification using an internal standard.
References
- 1. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 4. uoguelph.ca [uoguelph.ca]
- 5. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. 13C Labeled internal standards | LIBIOS [libios.fr]
- 8. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining D-arabinose-13C-2 with Other Isotopic Tracers in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify fluxes in living systems.[1][2][3] The use of multiple isotopic tracers simultaneously or in parallel experiments can provide a more comprehensive understanding of complex metabolic networks.[4][5] This document provides detailed application notes and protocols for combining D-arabinose-13C-2 with other isotopic tracers to investigate carbohydrate metabolism, particularly the Pentose Phosphate Pathway (PPP) and related pathways.
D-arabinose is an important intermediate in the biosynthesis of various compounds in certain organisms.[6] By using D-arabinose labeled with ¹³C at the second carbon position (D-arabinose-¹³C-2), researchers can trace its metabolic fate and its interactions with other central carbon metabolism pathways. Combining this tracer with other isotopes, such as different ¹³C-labeled glucose isotopologues or ¹⁵N-labeled compounds, allows for a more detailed and quantitative analysis of metabolic dynamics.
Applications
The combination of D-arabinose-¹³C-2 with other isotopic tracers can be applied to:
-
Elucidate the contributions of the oxidative and non-oxidative branches of the Pentose Phosphate Pathway.
-
Quantify the flux of arabinose into central carbon metabolism.
-
Investigate the biosynthesis of arabinose-containing glycoconjugates.
-
Study the interplay between pentose and hexose metabolism.
-
Assess the metabolic reprogramming in disease states such as cancer or in response to drug treatment.
Featured Protocol: Tracing Pentose Phosphate Pathway Dynamics using D-arabinose-¹³C-2 and [U-¹³C₆]glucose
This protocol describes a dual-labeling experiment to investigate the flux through the Pentose Phosphate Pathway (PPP) by combining D-arabinose-¹³C-2 and uniformly labeled glucose ([U-¹³C₆]glucose).
Experimental Design
This experiment involves parallel labeling experiments to clearly distinguish the metabolic fate of each tracer.[5]
-
Condition 1: Cells are cultured with D-arabinose-¹³C-2 and unlabeled glucose.
-
Condition 2: Cells are cultured with [U-¹³C₆]glucose and unlabeled arabinose.
-
Control: Cells are cultured with unlabeled glucose and unlabeled arabinose.
A workflow for this experimental design is depicted below.
Materials
-
Cell culture medium and supplements
-
D-arabinose-¹³C-2 (synthesis may be required or sourced from a custom synthesis provider)
-
[U-¹³C₆]glucose
-
Unlabeled D-glucose and D-arabinose
-
Methanol, Chloroform, Water (for metabolite extraction)
-
LC-MS/MS or GC-MS system
Protocol
-
Cell Culture: Plate cells at a desired density and allow them to adhere and reach the desired confluency.
-
Media Preparation: Prepare the labeling media for each condition by supplementing basal media with the respective labeled and unlabeled sugars.
-
Labeling: Remove the standard culture medium, wash the cells with PBS, and add the prepared labeling medium to the respective plates. Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label over time.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells quickly with ice-cold saline.
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell suspension.
-
Perform a phase separation by adding chloroform and water to separate polar metabolites from lipids and proteins.
-
Collect the polar metabolite-containing aqueous phase.
-
-
Sample Analysis:
-
Dry the metabolite extracts under a stream of nitrogen or using a speed vacuum.
-
Reconstitute the samples in a suitable solvent for LC-MS/MS or derivatize for GC-MS analysis.
-
Analyze the samples to determine the mass isotopologue distributions of key metabolites in the PPP and glycolysis.
-
Data Presentation and Analysis
The quantitative data from the mass spectrometry analysis should be summarized in tables to facilitate comparison between the different labeling conditions.
Table 1: Hypothetical Mass Isotopologue Distribution in Ribose-5-Phosphate
| Isotopologue | Control (%) | D-arabinose-¹³C-2 Labeled (%) | [U-¹³C₆]glucose Labeled (%) |
| M+0 | 94.5 | 85.2 | 5.1 |
| M+1 | 4.5 | 12.8 | 10.3 |
| M+2 | 0.9 | 1.8 | 15.6 |
| M+3 | 0.1 | 0.2 | 20.4 |
| M+4 | <0.1 | <0.1 | 25.3 |
| M+5 | <0.1 | <0.1 | 23.3 |
Table 2: Hypothetical Fractional Enrichment in Key Metabolites
| Metabolite | D-arabinose-¹³C-2 Labeling (%) | [U-¹³C₆]glucose Labeling (%) |
| Glucose-6-Phosphate | 0 | 95 |
| Fructose-6-Phosphate | 0.5 | 94 |
| Ribose-5-Phosphate | 14.8 | 94.9 |
| Sedoheptulose-7-Phosphate | 1.2 | 93 |
| Erythrose-4-Phosphate | 0.8 | 92 |
| Lactate | 0.2 | 85 |
Signaling Pathway Visualization
The following diagram illustrates the central carbon metabolism pathways relevant to this protocol, highlighting the entry points of the isotopic tracers.
Interpretation of Results
By analyzing the mass isotopologue distribution of metabolites, particularly those in the PPP, the contribution of each tracer can be determined. For instance, the incorporation of ¹³C from [U-¹³C₆]glucose into ribose-5-phosphate will result in M+5 isotopologues. Conversely, D-arabinose-¹³C-2 will contribute to a specific labeling pattern in xylulose-5-phosphate and its downstream metabolites. The relative abundance of these labeled species can be used to calculate the relative flux through different branches of the PPP.
Conclusion
The combination of D-arabinose-¹³C-2 with other isotopic tracers provides a powerful approach to dissect complex metabolic pathways. The detailed protocol and data analysis framework presented here offer a starting point for researchers to design and execute sophisticated stable isotope tracing experiments to gain deeper insights into cellular metabolism. The flexibility of this approach allows for its adaptation to various biological systems and research questions in both basic science and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tracing metabolic flux through time and space with isotope labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Arabinose-13C-2: Unraveling Metabolic Pathways in Drug Discovery
Application Notes and Protocols for Researchers
D-arabinose, a pentose sugar, plays a crucial role in various biological processes, including as a precursor for nucleoside synthesis. The stable isotope-labeled form, D-arabinose-13C-2, serves as a powerful tracer in metabolic studies, enabling researchers to track its conversion through intricate biochemical pathways. In the realm of drug discovery and development, this compound is a valuable tool for elucidating drug mechanisms, identifying novel therapeutic targets, and understanding disease-related metabolic reprogramming, particularly within the pentose phosphate pathway (PPP).
Application Notes
Elucidating Drug Effects on the Pentose Phosphate Pathway
The pentose phosphate pathway is a critical metabolic route that produces NADPH, essential for antioxidant defense and reductive biosynthesis, and ribose-5-phosphate, a precursor for nucleotide synthesis. In many diseases, including cancer, the PPP is dysregulated.[1][2] Drugs targeting cancer metabolism often impact this pathway. This compound can be used to trace the flux through the non-oxidative branch of the PPP. By monitoring the incorporation of the 13C label into downstream metabolites, researchers can quantify the effects of a drug candidate on this pathway's activity.
Investigating the Mechanism of Action of Nucleoside Analogs
D-arabinose is a key component of some nucleoside analogs, which are a class of drugs used in antiviral and anticancer therapies.[3][4][5] this compound can be used to synthesize labeled nucleoside analogs. These labeled drugs allow for detailed pharmacokinetic and pharmacodynamic studies, enabling researchers to track their uptake, metabolism, and incorporation into DNA or RNA. This information is critical for understanding their mechanism of action and for optimizing their therapeutic efficacy.
Target Identification and Validation in Metabolic Diseases
Metabolic diseases, such as diabetes and certain inborn errors of metabolism, involve alterations in carbohydrate metabolism. D-arabinose itself has shown biological activities, including growth inhibition in C. elegans and potential antidepressant effects, possibly by interfering with D-ribose and D-fructose metabolism.[6][7] this compound can be employed to investigate the metabolic fate of D-arabinose in disease models, helping to identify the specific enzymes and pathways it interacts with. This can lead to the discovery and validation of new drug targets.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained from experiments using this compound. The methodologies for obtaining such data are detailed in the subsequent protocols.
Table 1: Metabolic Flux Analysis in Cancer Cells Treated with a PPP Inhibitor
| Metabolite | Control (Relative Flux %) | Treated (Relative Flux %) | Fold Change |
| Sedoheptulose-7-phosphate | 100 | 45 | -0.55 |
| Ribose-5-phosphate | 100 | 52 | -0.48 |
| Erythrose-4-phosphate | 100 | 60 | -0.40 |
| Fructose-6-phosphate | 100 | 75 | -0.25 |
| Glyceraldehyde-3-phosphate | 100 | 80 | -0.20 |
Table 2: 13C Enrichment in Nucleotides from Cells Treated with a Labeled Nucleoside Analog Precursor
| Nucleotide | Unlabeled Precursor (% Enrichment) | 13C-Labeled Precursor (% Enrichment) |
| ATP | < 1 | 35 |
| GTP | < 1 | 32 |
| CTP | < 1 | 38 |
| UTP | < 1 | 36 |
Experimental Protocols
Protocol 1: Metabolic Flux Analysis of the Pentose Phosphate Pathway using GC-MS
This protocol is adapted from studies on D-glucose metabolism and is applicable for tracing this compound.[8]
1. Cell Culture and Labeling: a. Culture cells of interest (e.g., cancer cell line) to mid-log phase in standard medium. b. Replace the medium with a medium containing this compound at a known concentration (e.g., 5 mM) and incubate for a time course (e.g., 0, 2, 4, 8, 24 hours).
2. Metabolite Extraction: a. Harvest the cells by centrifugation. b. Quench metabolism by adding ice-cold 80% methanol. c. Lyse the cells by sonication or freeze-thaw cycles. d. Centrifuge to pellet cell debris and collect the supernatant containing metabolites.
3. Derivatization for GC-MS Analysis: a. Dry the metabolite extract under a stream of nitrogen. b. Add methoxyamine hydrochloride in pyridine to protect aldehyde and ketone groups. Incubate at 30°C for 90 minutes. c. Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to silylate hydroxyl and amine groups. Incubate at 37°C for 30 minutes.
4. GC-MS Analysis: a. Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. b. Separate metabolites using an appropriate GC column and temperature gradient. c. Analyze the mass spectra to determine the mass isotopomer distributions of PPP intermediates.
5. Data Analysis: a. Correct for the natural abundance of 13C. b. Use software such as 13CFLUX2 to calculate metabolic fluxes based on the mass isotopomer distributions.[9]
Protocol 2: In Vivo Tracing of Labeled Arabinose Metabolism by NMR Spectroscopy
This protocol is adapted from studies on L-arabinose metabolism in yeast and can be applied to this compound in various cell types.[10][11]
1. Cell Preparation and Labeling: a. Grow cells to a high density and harvest by centrifugation. b. Resuspend the cells in a buffered medium to a high concentration (e.g., 40 g dry weight/liter). c. Transfer the cell suspension to an NMR tube. d. Add a concentrated solution of this compound to the desired final concentration (e.g., 20 mM).
2. In Vivo NMR Spectroscopy: a. Acquire 13C NMR spectra at regular intervals to monitor the consumption of this compound and the appearance of labeled downstream metabolites in real-time. b. Use a high-field NMR spectrometer equipped with a broadband probe.
3. Metabolite Extraction for Ex Vivo NMR: a. At specific time points, quench the metabolism by adding cold perchloric acid to the cell suspension. b. Neutralize the extract with potassium hydroxide and remove the precipitate by centrifugation. c. Lyophilize the supernatant and redissolve in D2O for high-resolution NMR analysis.
4. NMR Data Analysis: a. Assign the resonances in the 13C NMR spectra to specific carbon atoms of metabolites based on chemical shifts of standards. b. Quantify the concentration of labeled metabolites from the peak integrals, using a known internal standard. c. Determine the fractional 13C enrichment in specific carbon positions.
Visualizations
Caption: Workflow for Metabolic Flux Analysis using this compound and GC-MS.
Caption: Tracing this compound through the non-oxidative Pentose Phosphate Pathway.
References
- 1. The pentose phosphate pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pentose Phosphate Pathway Dynamics in Cancer and Its Dependency on Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation of nucleosides derived from 2-nitroimidazole and D-arabinose, D-ribose, and D-galactose by the Vorbrüggen method and their conversion to potential precursors for tracers to image hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Growth inhibitory effect of D-arabinose against the nematode Caenorhabditis elegans: Discovery of a novel bioactive monosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13cflux.net [13cflux.net]
- 10. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of in vivo 13C nuclear magnetic resonance spectroscopy to elucidate L-arabinose metabolism in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: D-Arabinose-¹³C-2 Metabolic Labeling
Welcome to the technical support center for D-arabinose-¹³C-2 metabolic labeling experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my organism not growing or growing very slowly with D-arabinose as the sole carbon source?
A1: Many microorganisms do not readily metabolize D-arabinose as it is not a common nutrient in their natural environment.[1][2] Growth on D-arabinose can be slow for several reasons:
-
Inefficient Uptake: Your organism may lack a specific transporter for D-arabinose and might be relying on less efficient transporters for other sugars like L-fucose or D-xylose.[1]
-
Low Enzyme Activity: The metabolic enzymes responsible for D-arabinose catabolism may have a lower affinity and catalytic efficiency for D-arabinose compared to their primary substrates.[1]
-
Regulatory hurdles: In organisms like E. coli, the expression of genes required for D-arabinose metabolism may be repressed by the presence of other more preferred sugars.[3][4] Additionally, in some bacterial strains, the ability to utilize D-arabinose may require specific mutations, often in the L-fucose metabolic pathway.[2][5][6][7]
Q2: What is the primary metabolic pathway for D-arabinose in bacteria like E. coli?
A2: In many bacteria, including strains of E. coli, D-arabinose is metabolized via enzymes of the L-fucose pathway.[5][6][7][8][9] The general steps are:
-
Isomerization: D-arabinose is converted to D-ribulose.
-
Phosphorylation: D-ribulose is phosphorylated to D-ribulose-1-phosphate.
-
Cleavage: D-ribulose-1-phosphate is cleaved into dihydroxyacetone phosphate (DHAP) and glycolaldehyde.[6] DHAP then enters glycolysis, while glycolaldehyde can be further metabolized.
Q3: How does D-arabinose metabolism connect to the pentose phosphate pathway (PPP)?
A3: The intermediates of D-arabinose catabolism can enter the pentose phosphate pathway (PPP). For instance, dihydroxyacetone phosphate (DHAP) is an intermediate in glycolysis, which is interconnected with the PPP. In some fungi, D-arabinose metabolism leads to the production of D-xylulose-5-phosphate, a key intermediate of the PPP.[10][11]
Q4: What level of ¹³C enrichment should I expect in my metabolites?
A4: The level of ¹³C enrichment depends on several factors, including the efficiency of D-arabinose uptake and metabolism, the presence of other carbon sources, and the metabolic flux through different pathways. In a study using L-[2-¹³C]arabinose in yeast, the fractional enrichment in metabolites like arabitol and trehalose was observed to increase over time, reaching significant levels.[12][13] For D-arabinose, you should aim for a steady-state labeling where the enrichment in key metabolites is stable over time.[14] It is crucial to perform time-course experiments to determine the optimal labeling duration.
Q5: What are the best analytical methods to measure ¹³C incorporation from D-arabinose-¹³C-2?
A5: The most common and powerful techniques are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method, particularly for analyzing the labeling patterns in proteinogenic amino acids after hydrolysis of cell biomass.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for analyzing a wide range of intracellular metabolites.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information on the positional isotopomers, which can be crucial for elucidating pathway activities.[12][13][16]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or no incorporation of ¹³C label | 1. Inefficient transport of D-arabinose into the cells.[1]2. Low activity of the metabolic pathway for D-arabinose.[1]3. Presence of contaminating unlabeled carbon sources (e.g., in yeast extract or serum).4. Insufficient labeling time to reach isotopic steady state.[14] | 1. Use a host strain known to metabolize D-arabinose or engineer your strain to express an appropriate transporter.2. If using an inducible system, ensure the necessary enzymes are expressed. Consider using a mutant strain with an upregulated L-fucose pathway if applicable.[5][7]3. Use a defined minimal medium with D-arabinose-¹³C-2 as the sole carbon source. If using complex media components, ensure they are carbon-free or use dialyzed serum.[17]4. Perform a time-course experiment to determine the optimal labeling duration for your system. |
| High variability in labeling between replicate experiments | 1. Inconsistent cell growth phases at the time of labeling.2. Fluctuations in experimental conditions (e.g., temperature, pH).3. Incomplete quenching of metabolism during sample collection. | 1. Start the labeling experiment when cells are in a consistent metabolic state, typically mid-logarithmic growth phase.2. Maintain consistent environmental conditions for all replicates.3. Use a rapid and effective quenching method, such as plunging samples into a cold solvent like liquid nitrogen or a dry ice/ethanol bath. |
| Unexpected labeling patterns in metabolites | 1. Activity of alternative or previously uncharacterized metabolic pathways.2. Isotope scrambling due to reversible reactions.3. Contribution from endogenous unlabeled carbon sources (e.g., from biomass turnover). | 1. Consult literature for known metabolic pathways of D-arabinose in your specific organism.[6][11] The observed patterns can provide valuable insights into metabolic flexibility.2. This is inherent to metabolism. Use metabolic flux analysis software to model and interpret these patterns.3. Pre-culture cells in unlabeled D-arabinose medium to minimize the contribution of unlabeled biomass before starting the labeling experiment. |
| Difficulty in detecting labeled metabolites | 1. Low intracellular concentrations of the metabolites of interest.2. Insufficient sensitivity of the analytical instrument.3. Degradation of metabolites during sample preparation and analysis. | 1. Increase the amount of starting cell material. Optimize extraction methods to concentrate metabolites.2. Use a more sensitive analytical technique (e.g., a high-resolution mass spectrometer).[18][19]3. Ensure rapid quenching and keep samples at low temperatures throughout the extraction and analysis process. |
Quantitative Data Summary
The following tables provide illustrative examples of expected quantitative data from a D-arabinose-¹³C-2 labeling experiment in a bacterial culture. The data is hypothetical but based on principles of metabolic flux analysis and reported values for similar experiments with other labeled pentoses.[12]
Table 1: Fractional ¹³C Enrichment in Key Metabolites Over Time
| Time (minutes) | D-Arabinose-5-Phosphate | Ribulose-5-Phosphate | Sedoheptulose-7-Phosphate | Erythrose-4-Phosphate |
| 5 | 0.65 | 0.32 | 0.15 | 0.12 |
| 15 | 0.88 | 0.65 | 0.43 | 0.38 |
| 30 | 0.95 | 0.85 | 0.68 | 0.62 |
| 60 | 0.96 | 0.92 | 0.85 | 0.81 |
| 120 | 0.96 | 0.95 | 0.91 | 0.89 |
Table 2: Mass Isotopomer Distribution of a Downstream Metabolite (e.g., a C3 amino acid precursor) at Isotopic Steady State
| Mass Isotopomer | Fractional Abundance |
| M+0 (unlabeled) | 0.05 |
| M+1 | 0.25 |
| M+2 | 0.65 |
| M+3 | 0.05 |
Experimental Protocols
Protocol 1: ¹³C-Labeling of E. coli with D-Arabinose-¹³C-2
This protocol is a general guideline and should be optimized for your specific strain and experimental conditions.
1. Preparation of ¹³C-Labeling Medium:
-
Prepare a defined minimal medium (e.g., M9 medium) without a carbon source.
-
Autoclave the medium and allow it to cool.
-
Add sterile D-arabinose-¹³C-2 to the desired final concentration (e.g., 2 g/L).
-
Add any other required sterile supplements (e.g., amino acids, vitamins, antibiotics).
2. Cell Culture and Labeling:
-
Inoculate a pre-culture of E. coli in a minimal medium containing unlabeled D-arabinose and grow to mid-log phase.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with the ¹³C-labeling medium lacking the carbon source to remove any residual unlabeled arabinose.
-
Resuspend the cells in the pre-warmed ¹³C-labeling medium to a defined optical density (e.g., OD600 of 0.1).
-
Incubate the culture under the desired growth conditions (e.g., 37°C with shaking).
-
Withdraw samples at various time points to monitor growth and determine the time to reach isotopic steady state.
3. Quenching and Metabolite Extraction:
-
Rapidly quench metabolism by transferring a defined volume of cell culture (e.g., 1 mL) into a tube containing a cold quenching solution (e.g., -20°C 60% methanol). The volume of quenching solution should be sufficient to immediately stop metabolic activity.
-
Centrifuge the quenched samples at high speed (e.g., 10,000 x g for 5 minutes at -9°C).
-
Remove the supernatant and extract the intracellular metabolites from the cell pellet using a suitable extraction solvent (e.g., a mixture of chloroform, methanol, and water).
-
Separate the polar (metabolites) and non-polar phases.
-
Dry the polar phase under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable solvent for your analytical platform (e.g., water for LC-MS).
Protocol 2: Analysis of ¹³C-Labeling in Proteinogenic Amino Acids by GC-MS
1. Biomass Hydrolysis:
-
Harvest a larger volume of cells (e.g., 10-20 mL) from the labeling experiment at isotopic steady state.
-
Wash the cell pellet with a saline solution and then lyophilize to determine the dry cell weight.
-
Hydrolyze the biomass by adding 6 M HCl and incubating at 110°C for 24 hours.[15]
2. Derivatization:
-
Dry the hydrolysate to remove the HCl.
-
Derivatize the amino acids to make them volatile for GC analysis. A common method is silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
3. GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a suitable temperature gradient to separate the derivatized amino acids.
-
Operate the mass spectrometer in scan or selected ion monitoring (SIM) mode to determine the mass isotopomer distributions for each amino acid fragment.
Visualizations
Caption: D-Arabinose metabolism in E. coli via the L-fucose pathway.
Caption: Experimental workflow for D-arabinose-¹³C-2 metabolic labeling.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Effects of D-arabinose on growth of Gram-positive and Gram-negative bacteria. [wisdomlib.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Regulation of Arabinose and Xylose Metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-arabinose metabolism in Escherichia coli B: induction and cotransductional mapping of the L-fucose-D-arabinose pathway enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An evolvant of Escherichia coli that employs the L-fucose pathway also for growth on L-galactose and D-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Novel non-phosphorylative pathway of pentose metabolism from bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of in vivo 13C nuclear magnetic resonance spectroscopy to elucidate L-arabinose metabolism in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Arabinose-¹³C-2 NMR Spectroscopy
Welcome to the technical support center for optimizing Nuclear Magnetic Resonance (NMR) parameters for the detection of D-arabinose-¹³C-2. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in acquiring high-quality NMR data.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹³C chemical shifts for D-arabinose in D₂O?
A1: The chemical shifts of D-arabinose are dependent on the anomeric form (α or β) and whether it is in a pyranose (six-membered ring) or furanose (five-membered ring) form. The C-2 carbon, being adjacent to the anomeric carbon (C-1), will have a distinct chemical shift. While exact values can vary slightly based on concentration, temperature, and pH, you can expect the signals to be in the approximate ranges shown below.
| Carbon Atom | Anomer | Typical Chemical Shift (ppm) |
| C-1 | α | ~95.6 - 100.2 |
| C-1 | β | ~99.8 |
| C-2 | α/β | ~65 - 75 |
| C-3 | α/β | ~68 - 78 |
| C-4 | α/β | ~65 - 75 |
| C-5 | α/β | ~60 - 70 |
Note: These are approximate values compiled from various sources. For precise identification, it is recommended to use 2D NMR techniques or compare with a known standard under identical conditions.[1][2]
Q2: My signal-to-noise ratio (S/N) for the D-arabinose-¹³C-2 signal is very low. How can I improve it?
A2: Low sensitivity is a common challenge in ¹³C NMR due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio compared to ¹H.[3][4] Here are several strategies to improve the S/N:
-
Increase Sample Concentration: The most direct way to improve S/N is to increase the concentration of your D-arabinose-¹³C-2 sample. For ¹³C NMR, a concentration of 10-50 mg in 0.5-0.7 mL of solvent is often recommended.[5][6][7]
-
Increase the Number of Scans (NS): The S/N ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4. Be aware that this will also double the experiment time.[8]
-
Optimize Relaxation Delay (D1): Quaternary carbons and carbons in small molecules can have long spin-lattice relaxation times (T1).[9] A short relaxation delay can lead to saturation and reduced signal intensity. While a D1 of 5 times T1 is ideal for full relaxation with a 90° pulse, a shorter delay (e.g., 1-2 seconds) combined with a smaller flip angle (e.g., 30° or 45°) is often a good compromise to improve S/N over time.[9]
-
Utilize the Nuclear Overhauser Effect (NOE): During ¹H decoupling, energy transfer from protons to nearby carbons can enhance the ¹³C signal.[9][10] Ensure your pulse sequence includes ¹H decoupling during the relaxation delay to maximize the NOE.
-
Use an Optimized Pulse Program: For standard 1D ¹³C spectra, pulse programs like zgpg30 or zgdc30 on Bruker instruments are designed for routine use and often provide good results by employing a 30° pulse angle and proton decoupling.[9]
-
Cryoprobe: If available, using a cryogenically cooled probe can significantly increase S/N by reducing thermal noise in the detector electronics.
| Parameter | Standard Value | Optimized Value for Low S/N | Rationale |
| Concentration | 5-10 mg | > 20 mg | Increases the number of target nuclei in the detection volume.[5][6] |
| Number of Scans (NS) | 1024 | 4096 or higher | S/N is proportional to the square root of NS.[8] |
| Relaxation Delay (D1) | 1.0 s | 2.0 s | Allows for more complete T1 relaxation, reducing saturation.[9] |
| Pulse Angle | 90° | 30° - 45° | A smaller angle allows for a shorter D1 without significant saturation.[9] |
| ¹H Decoupling | During Acq. | During Acq. & Relaxation Delay | Leverages the Nuclear Overhauser Effect (NOE) for signal enhancement.[9] |
Q3: Why am I seeing a complex splitting pattern for the C-2 signal instead of a singlet?
A3: If you are not using a proton-decoupled pulse sequence, the ¹³C signal for C-2 will be split by the attached proton (¹JCH coupling) and potentially by protons on adjacent carbons (²JCH, ³JCH). In a ¹³C-labeled sample, you will also see splitting from adjacent ¹³C nuclei (¹JCC, ²JCC).
-
¹³C-¹H Coupling: This is the most common source of splitting. The one-bond coupling constant (¹JCH) for sp³ carbons is typically in the range of 115-140 Hz.[11] To simplify the spectrum and improve the signal-to-noise ratio, broadband proton decoupling is almost always used.[3] This collapses the multiplet into a single sharp peak.
-
¹³C-¹³C Coupling: Since your sample is specifically labeled at the C-2 position, you will observe coupling to any adjacent ¹³C nuclei. If your D-arabinose is also labeled at C-1 or C-3, you will see a doublet due to one-bond ¹³C-¹³C coupling (¹JCC), which is typically around 35-45 Hz for single bonds.[12] Two-bond coupling (²JCC) to C-4 is also possible but is generally much smaller (<5 Hz).[12]
Troubleshooting Steps:
-
Check Pulse Program: Ensure you are using a pulse program that includes broadband proton decoupling (e.g., zgpg30, C13CPD).[9][13]
-
Verify Labeling Scheme: Confirm the isotopic labeling of your D-arabinose. If it is only labeled at C-2, you should not see ¹JCC coupling unless you are detecting the very low-abundance natural ¹³C at adjacent positions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No visible signal, only noise | Insufficient sample concentration or number of scans. | Increase concentration to >10 mg.[7] Increase the number of scans (NS), starting with at least 1024. |
| Incorrect pulse program or parameters loaded. | Load a standard ¹³C experiment with proton decoupling (e.g., rpar C13CPD all on Bruker systems).[13] | |
| Hardware issue (e.g., probe not tuned, amplifier problem). | Tune and match the ¹³C channel for your specific sample (atma or atmm on Bruker systems).[13] Consult your instrument manager if tuning fails. | |
| Broad, distorted peaks | Poor shimming of the magnetic field. | Re-shim the sample, focusing on Z1 and Z2. If available, use gradient shimming. |
| Sample contains solid particles or is too viscous. | Filter the sample into the NMR tube through a pipette with a glass wool plug.[6][8] If the sample is highly concentrated, slight dilution may improve line shape at the cost of S/N.[8] | |
| The presence of paramagnetic impurities. | Degas the sample or use filtration methods to remove any paramagnetic metal contaminants.[8] | |
| Chemical shifts are incorrect | Incorrect referencing of the spectrum. | Reference the spectrum to the deuterated solvent peak (e.g., D₂O at 4.79 ppm for residual HDO, which corresponds to setting the ¹³C channel appropriately) or use an internal standard like DSS.[14] |
| Solvent, pH, or temperature effects. | Ensure experimental conditions are consistent and reported. D-arabinose chemical shifts are sensitive to these parameters. |
Experimental Protocol: Standard 1D ¹³C NMR
This protocol outlines the steps for acquiring a standard one-dimensional ¹³C NMR spectrum of D-arabinose-¹³C-2 with proton decoupling.
1. Sample Preparation: a. Weigh 10-20 mg of D-arabinose-¹³C-2.[14] b. Dissolve the sample in 0.6-0.7 mL of Deuterium Oxide (D₂O).[5] c. Prepare a Pasteur pipette with a small, tight plug of glass wool at the bottom. d. Filter the solution through the pipette directly into a clean, dry 5 mm NMR tube.[6][8] The final sample height should be approximately 4-5 cm.[5][6] e. Cap the NMR tube and wipe it clean with a lint-free tissue.
2. NMR Spectrometer Setup (Example for Bruker Avance): a. Insert the sample into the magnet. b. Lock the spectrometer onto the deuterium signal from the D₂O solvent. c. Load a standard ¹³C experiment parameter set (e.g., C13CPD). d. Tune and match the ¹³C probe to the sample.
3. Acquisition Parameters: a. Pulse Program (PULPROG): zgpg30 (utilizes a 30° pulse with power-gated decoupling). b. Number of Scans (NS): Start with 1024; increase for better S/N. c. Relaxation Delay (D1): 2.0 seconds.[9] d. Acquisition Time (AQ): 1.0 - 1.5 seconds. e. Spectral Width (SW): ~200 ppm (centered around 100 ppm). f. Receiver Gain (RG): Set automatically (rga).
4. Data Processing: a. Apply an exponential multiplication window function (line broadening, LB = 1-2 Hz) to improve S/N. b. Perform Fourier transformation (ft). c. Phase the spectrum manually. d. Perform baseline correction. e. Calibrate the chemical shift axis using the solvent signal or an internal standard.
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Troubleshooting logic for low signal-to-noise issues.
References
- 1. Chemical studies by 13C nuclear magnetic resonance spectroscopy: some chemical shift dependencies of oxygenated derivatives - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 4. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.reading.ac.uk [research.reading.ac.uk]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 10. Stochastic Modelling of 13C NMR Spin Relaxation Experiments in Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rubingroup.org [rubingroup.org]
- 12. osti.gov [osti.gov]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Technical Support Center: D-Arabinose-13C-2 Isotope Labeling
Welcome to the technical support center for troubleshooting low D-arabinose-13C-2 incorporation in cells. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during stable isotope labeling experiments.
Frequently Asked Questions (FAQs)
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Category 1: Foundational Concepts
Q1: How is D-arabinose metabolized by mammalian cells?
A1: While L-arabinose is more common in nature, D-arabinose can be metabolized by some eukaryotic cells. In prokaryotes, D-arabinose is typically converted to D-ribulose and then D-ribulose-1-phosphate, which enters the pentose phosphate pathway (PPP).[1] In eukaryotes, the pathway is less characterized but is proposed to involve conversion to D-ribulose-5-phosphate, a key intermediate of the PPP.[2] The PPP is crucial for generating NADPH for reductive biosynthesis and producing precursors for nucleotide synthesis.[3][4] The incorporation of the 13C label from this compound allows for the tracing of its metabolic fate through these pathways.[5]
Category 2: Experimental Design and Protocol
Q2: My 13C incorporation is low. Where should I start troubleshooting?
A2: Low incorporation of this compound can stem from several factors. A systematic approach is recommended. Start by verifying your experimental protocol, including the concentration and purity of the tracer, incubation time, and cell health. Next, investigate cellular uptake mechanisms and potential competition from other sugars in your media. Finally, assess the activity of the downstream metabolic pathways, primarily the pentose phosphate pathway (PPP).
Troubleshooting Workflow
Here is a logical workflow to help you pinpoint the cause of low this compound incorporation.
Caption: A step-by-step diagram for troubleshooting low this compound incorporation.
Q3: What are the optimal incubation times and tracer concentrations?
A3: These parameters are highly cell-type dependent. For many mammalian cell lines, an incubation period of 24 hours is often used to approach isotopic steady state.[6] However, for some pathways, a steady state can be reached much faster, between 10-30 minutes. It is recommended to perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal labeling window for your specific cells and target metabolites. The tracer concentration should be sufficient to compete with endogenous sources but not so high as to be toxic. A good starting point is to replace the standard sugar in your medium (e.g., glucose) with an equimolar concentration of this compound.
Q4: Could other components in my culture medium interfere with D-arabinose uptake?
A4: Yes, this is a critical factor. The presence of other sugars, particularly glucose, can significantly inhibit the uptake of arabinose.[7][8][9] This phenomenon, known as catabolite repression, means that cells will preferentially consume glucose over other sugars.[7][10] The transporters responsible for arabinose uptake often have an affinity for other sugars as well, leading to competitive inhibition.[11][12][13] Ensure your base medium for the labeling experiment is free of unlabeled sugars that could compete with D-arabinose. If your cells require glucose for survival, consider a lower glucose concentration or a pre-incubation period in a glucose-free medium before adding the tracer.
Category 3: Cellular and Metabolic Factors
Q5: How can I be sure my cells are capable of taking up and metabolizing D-arabinose?
A5: The ability to utilize arabinose varies between cell types. The expression of specific sugar transporters is a key determinant.[11][14][15] If you consistently observe low incorporation, your cell line may have low expression of the necessary transporters or a low intrinsic activity of the pentose phosphate pathway. You can assess the activity of the PPP using an enzyme activity assay.[16][17][18] This measures the rate of NADP+ reduction, a key step in the oxidative branch of the PPP.[16]
Q6: Could the metabolic state of my cells affect incorporation?
A6: Absolutely. The metabolic state, including the proliferation rate and whether the cells are in a state of high anabolic activity, will influence the flux through the PPP. The PPP is essential for producing precursors for nucleotide and fatty acid synthesis.[3][4] Highly proliferative cells, such as many cancer cell lines, often have an upregulated PPP and may show higher incorporation. Conversely, quiescent or slow-growing cells may have lower PPP flux.
Category 4: Data Analysis and Interpretation
Q7: How do I properly measure and calculate 13C enrichment from my GC-MS data?
A7: Measuring 13C enrichment requires careful analysis of the mass isotopomer distribution (MID) from your GC-MS data. You will need to correct the raw data for the natural abundance of 13C.[1] The enrichment is then calculated based on the shift in the mass distribution of the metabolite fragment of interest. There are established protocols and software available for these corrections and calculations.[1][19][20][21][22]
Q8: What are some common pitfalls in metabolic flux analysis (MFA) that could lead to misinterpretation of low incorporation?
A8: MFA is a complex technique with several potential pitfalls.[23][24][25][26][27] Common issues include:
-
Not reaching isotopic steady state: If the labeling period is too short, the calculated fluxes will not be accurate.[24]
-
Incorrectly defined metabolic network: An incomplete or inaccurate model of the cell's metabolic pathways will lead to erroneous flux calculations.[23]
-
Analytical errors: Inaccurate measurement of mass isotopomer distributions can have a large impact on the results.[25][26]
-
Ignoring compartmentalization: In eukaryotic cells, metabolism is compartmentalized (e.g., cytosol vs. mitochondria), which can complicate flux analysis if not properly accounted for.[24]
Metabolic Pathway and Data Summary
D-Arabinose Metabolism via the Pentose Phosphate Pathway (PPP)
This compound enters the cell and is converted into intermediates of the pentose phosphate pathway, allowing the 13C label to be incorporated into various downstream metabolites.
Caption: Metabolic fate of this compound through the Pentose Phosphate Pathway.
Factors Influencing this compound Incorporation
The following table summarizes key factors, their potential negative impact, and suggested actions to improve tracer incorporation.
| Factor | Potential Negative Impact on 13C Incorporation | Suggested Action |
| Media Composition | Presence of unlabeled glucose or other competing sugars.[7][8][9][10] | Use a custom medium devoid of competing carbon sources. If glucose is essential, minimize its concentration. |
| Incubation Time | Insufficient time to reach isotopic steady state.[24] | Perform a time-course experiment to determine the optimal labeling duration for your cell type. |
| Cell Health & Density | Poor viability, senescence, or overly confluent cultures can alter metabolism. | Ensure cells are in the exponential growth phase and at an optimal density (typically 70-80% confluency). |
| Tracer Concentration | Too low for efficient uptake and incorporation over the endogenous unlabeled pool. | Start with a concentration equimolar to the standard sugar in your regular medium. |
| Cellular Transport | Low expression or activity of arabinose transporters in the chosen cell line.[11][15] | If possible, test different cell lines. Consider transient overexpression of a known arabinose transporter. |
| PPP Activity | Low intrinsic metabolic flux through the pentose phosphate pathway. | Measure PPP enzyme activity.[16] Stimulate anabolic processes if compatible with the experimental goals. |
Key Experimental Protocols
Protocol 1: General this compound Labeling of Adherent Cells
This protocol provides a general framework for a labeling experiment. Optimization will be required for your specific cell line and experimental conditions.
Materials:
-
Adherent cells in culture flasks or plates.
-
Standard growth medium.
-
Labeling medium: Custom-made medium identical to the standard medium but lacking glucose and other competing sugars.
-
This compound (sterile, cell-culture grade).
-
Phosphate-buffered saline (PBS), ice-cold.
-
Quenching solution (e.g., 60% methanol in water, -80°C).
-
Extraction solvent (e.g., 80% methanol, -80°C).
-
Cell scraper.
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks and grow until they reach the desired confluency (typically 70-80%).
-
Medium Exchange: Aspirate the standard growth medium. Wash the cells once with pre-warmed PBS to remove residual medium.
-
Pre-incubation (Optional): Add the base labeling medium (without this compound) and incubate for 1-2 hours to deplete intracellular pools of unlabeled sugars.
-
Labeling: Prepare the final labeling medium by dissolving this compound to the desired final concentration. Remove the pre-incubation medium and add the final labeling medium to the cells.
-
Incubation: Place the cells back in the incubator (37°C, 5% CO2) for the predetermined labeling period (e.g., 24 hours).
-
Metabolite Quenching: To halt enzymatic activity, quickly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add ice-cold quenching solution and place the plate on dry ice.
-
Metabolite Extraction: Scrape the cells in the quenching solution and transfer the cell slurry to a microcentrifuge tube. Centrifuge at high speed at 4°C to pellet cell debris.
-
Sample Preparation: Collect the supernatant containing the extracted metabolites. The samples are now ready for derivatization and analysis by GC-MS or LC-MS.
Protocol 2: Pentose Phosphate Pathway (PPP) Activity Assay
This spectrophotometric assay measures the total activity of the initial dehydrogenases in the oxidative PPP by monitoring the reduction of NADP+ to NADPH.
Materials:
-
Cell lysate/extract.
-
Assay buffer: 100 mM Tris-HCl, 1 mM MgCl2, pH 8.0.
-
Substrate solution: 0.4 mM D-glucose-6-phosphate and 0.4 mM 6-phosphogluconate in assay buffer.
-
Cofactor solution: 0.2 mM NADP+ in assay buffer.
-
96-well UV-transparent plate.
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm in kinetic mode.
Procedure:
-
Prepare Reaction Mix: In each well of the 96-well plate, combine the assay buffer, substrate solution, and cofactor solution.
-
Initiate Reaction: Add a small amount of cell extract (e.g., 5 µL of a 2 mg/mL solution) to each well to start the reaction.[16]
-
Measure Absorbance: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for a total of 3-5 minutes.[16]
-
Calculate Activity: The rate of increase in absorbance at 340 nm is proportional to the rate of NADPH production. Calculate the enzyme activity based on the molar extinction coefficient of NADPH (6220 M-1cm-1).[17] Compare the activity of your test cells to a positive control cell line known to have a high PPP flux.
References
- 1. researchgate.net [researchgate.net]
- 2. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Khan Academy [khanacademy.org]
- 4. researchgate.net [researchgate.net]
- 5. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. l-Arabinose triggers its own uptake via induction of the arabinose-specific Gal2p transporter in an industrial Saccharomyces cerevisiae strain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arabinose-Induced Catabolite Repression as a Mechanism for Pentose Hierarchy Control in Clostridium acetobutylicum ATCC 824 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional Analysis of Two l-Arabinose Transporters from Filamentous Fungi Reveals Promising Characteristics for Improved Pentose Utilization in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional characterization of a highly specific l-arabinose transporter from Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization Strategy of Expression Vectors and Regulatory Elements for Enhanced Protein Production in Bacillus subtilis [mdpi.com]
- 14. Mammalian and bacterial sugar transport proteins are homologous - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 4.14. Pentose Phosphate Pathway Enzyme Activity Assays [bio-protocol.org]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. assaygenie.com [assaygenie.com]
- 19. researchgate.net [researchgate.net]
- 20. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. GC/MS-based 13C metabolic flux analysis resolves the parallel and cyclic photomixotrophic metabolism of Synechocystis sp. PCC 6803 and selected deletion mutants including the Entner-Doudoroff and phosphoketolase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 23. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. | Semantic Scholar [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
Improving mass spectrometry sensitivity for D-arabinose-13C-2 metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometry-based analysis of D-arabinose-¹³C-2 metabolites. Our goal is to help you improve sensitivity and overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing D-arabinose-¹³C-2 metabolites by mass spectrometry?
The primary challenges in analyzing D-arabinose and its isotopologues by mass spectrometry stem from the inherent properties of sugars. These include high polarity, which leads to poor retention on traditional reversed-phase liquid chromatography (LC) columns, and low ionization efficiency in electrospray ionization (ESI), resulting in low sensitivity. Additionally, the presence of isomers can complicate separation and identification.[1][2][3]
Q2: Is derivatization necessary for the analysis of D-arabinose-¹³C-2?
While not strictly mandatory, derivatization is highly recommended to enhance the sensitivity and chromatographic performance of D-arabinose-¹³C-2 analysis.[1][2][4] Derivatization can improve ionization efficiency, increase retention on reversed-phase columns, and lead to more informative fragmentation patterns in tandem mass spectrometry (MS/MS).[1][2] However, underivatized analysis is possible using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).[5][6]
Q3: What are the most common derivatization strategies for sugars like D-arabinose?
Several derivatization methods can be employed for sugar analysis. The choice of derivatization reagent can significantly impact sensitivity and chromatographic behavior. Some common strategies include:
-
Reductive Amination: This involves tagging the reducing end of the sugar with a fluorescent or ionizable label. Common reagents include 2-aminobenzamide (2-AB), procainamide (ProA), and RapiFluor-MS (RFMS).[1][2][7] RFMS has been shown to provide high MS signal enhancement for neutral glycans.[1][2]
-
Acetylation: This method involves reacting the hydroxyl groups of the sugar with an acetylating agent.
-
Silylation: This is a common derivatization technique for gas chromatography (GC-MS) analysis.
-
Permethylation: This technique can significantly increase ionization efficiency and stabilize labile structures.[1][7]
Q4: Can I analyze D-arabinose-¹³C-2 without derivatization?
Yes, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable technique for the analysis of underivatized sugars.[5][6] HILIC columns retain polar analytes like D-arabinose, allowing for their separation from less polar matrix components. However, sensitivity might be lower compared to methods employing derivatization.
Q5: How can I distinguish between D-arabinose and its L-enantiomer?
Achieving chiral separation is crucial to differentiate between D- and L-arabinose. A specific GC-MS method has been developed that involves derivatization with a chiral reagent, (R)-2-octanol, along with trifluoroacetylation. This creates diastereomers that can be separated on a standard GC column.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of D-arabinose-¹³C-2 metabolites.
Low Signal Intensity / Poor Sensitivity
| Potential Cause | Troubleshooting Steps |
| Poor Ionization Efficiency | - Derivatize your sample: Employ a derivatization strategy known to enhance ionization, such as reductive amination with RapiFluor-MS or permethylation.[1][2][7] - Optimize ESI source parameters: Adjust spray voltage, gas flows (nebulizer and drying gas), and source temperature to maximize the signal for your derivatized or underivatized analyte. - Consider adduct formation: For underivatized sugars, promoting the formation of adducts with ions like chloride ([M+Cl]⁻) can improve signal stability and intensity.[8] |
| Inefficient Chromatographic Separation | - Switch to a suitable column: For underivatized analysis, use a HILIC column.[5][6] For derivatized samples, a reversed-phase C18 column may be appropriate depending on the derivatization agent used.[7] - Optimize mobile phase: For HILIC, ensure appropriate acetonitrile and aqueous buffer concentrations. For reversed-phase, optimize the organic solvent gradient. |
| Matrix Effects (Ion Suppression) | - Improve sample cleanup: Use solid-phase extraction (SPE) to remove interfering matrix components. - Dilute the sample: This can reduce the concentration of interfering species. - Use a stable isotope-labeled internal standard: A uniformly ¹³C-labeled D-arabinose internal standard can help to correct for matrix effects. |
Poor Peak Shape (Tailing, Fronting, or Split Peaks)
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with the Column | - Adjust mobile phase pH: This can help to reduce interactions between the analyte and the stationary phase. - Use a different column chemistry: Test columns with different stationary phases. |
| Column Overload | - Reduce injection volume or sample concentration. |
| Inappropriate Injection Solvent | - Ensure the injection solvent is compatible with the mobile phase. For HILIC, the injection solvent should have a high organic content. |
| Multiple Anomeric Forms | - Derivatization: Some derivatization methods, like oximation followed by silylation, can reduce the number of anomers. |
Inaccurate Quantification of ¹³C-Labeling
| Potential Cause | Troubleshooting Steps |
| Isotopic Interference | - Use high-resolution mass spectrometry: This is crucial to resolve the isotopic peaks of the ¹³C-labeled analyte from naturally occurring isotopes of other elements and from potential isobaric interferences. - Correct for natural abundance: Use software tools to correct for the natural abundance of ¹³C and other isotopes in your analyte and any derivatization reagents. |
| Incomplete Derivatization | - Optimize reaction conditions: Ensure the derivatization reaction goes to completion by optimizing temperature, time, and reagent concentrations. |
| Non-linear Detector Response | - Generate a calibration curve: Use a series of standards with known ¹³C enrichment levels to establish the detector response. |
Experimental Protocols
Detailed Methodology for Derivatization with RapiFluor-MS (RFMS)
This protocol is adapted from established methods for N-glycan labeling and is suitable for improving the MS sensitivity of neutral sugars like D-arabinose.
Materials:
-
RapiFluor-MS™ Kit (Waters Corporation)
-
Anhydrous DMF
-
Glacial Acetic Acid
-
Sample containing D-arabinose-¹³C-2
-
SPE cartridges for cleanup
Procedure:
-
Reagent Preparation: Prepare the RFMS reagent and reagent solvent according to the manufacturer's instructions.
-
Derivatization Reaction:
-
To your dried sample, add the RFMS reagent solution.
-
Incubate the reaction mixture at the recommended temperature and time.
-
-
Sample Cleanup:
-
Following derivatization, use an appropriate SPE cartridge to remove excess reagent and other impurities.
-
-
LC-MS/MS Analysis:
-
Reconstitute the cleaned, derivatized sample in a suitable solvent for injection.
-
Analyze using a HILIC column with an appropriate gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Recommended LC-MS/MS Parameters for Underivatized D-Arabinose-¹³C-2 (HILIC)
Liquid Chromatography:
-
Column: HILIC column (e.g., BEH Amide, 1.7 µm particle size)
-
Mobile Phase A: Water with 10 mM ammonium formate, pH 3.0
-
Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM ammonium formate, pH 3.0
-
Gradient: Start with a high percentage of Mobile Phase B and gradually increase the percentage of Mobile Phase A to elute the polar arabinose.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 30-40 °C
Mass Spectrometry:
-
Ionization Mode: Negative ESI
-
MS/MS Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: [M-H]⁻ for D-arabinose-¹³C-2
-
Product Ions: Optimize by infusing a standard of derivatized or underivatized D-arabinose-¹³C-2.
-
Collision Energy: Optimize for the specific precursor-product transition.
Data Presentation
Comparison of Derivatization Strategies for Sugar Analysis
| Derivatization Strategy | Relative MS Signal Enhancement (Neutral Sugars) | Chromatographic Method | Key Advantages |
| RapiFluor-MS (RFMS) | +++++ | HILIC | High MS signal enhancement, fast reaction time.[1][2] |
| Procainamide (ProA) | +++ | HILIC | Good for fluorescent detection and MS. |
| 2-Aminobenzamide (2-AB) | ++ | HILIC | Well-established method, good for fluorescence. |
| Permethylation | ++++ | Reversed-Phase | Significantly enhances MS intensity, stabilizes labile structures.[1][7] |
| Underivatized | + | HILIC | No sample preparation required, but lower sensitivity. |
Relative MS Signal Enhancement is a qualitative comparison based on literature reports.
Mandatory Visualizations
D-Arabinose Metabolic Pathway in E. coli
Caption: Metabolic pathway of D-arabinose in E. coli.
Experimental Workflow for D-Arabinose-¹³C-2 Analysis
Caption: General experimental workflow for D-arabinose-¹³C-2 analysis.
Troubleshooting Logic for Low Signal Intensity
Caption: Troubleshooting flowchart for low signal intensity.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct comparison of derivatization strategies for LC-MS/MS analysis of N-glycans - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
Technical Support Center: D-Arabinose-13C-2 Isotope Tracing
Welcome to the technical support center for D-arabinose-13C-2 data analysis and interpretation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their stable isotope tracing experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary metabolic fate?
D-arabinose is a pentose sugar. In organisms like Escherichia coli, it is catabolized through a pathway that overlaps with L-fucose metabolism.[1][2] The pathway involves the conversion of D-arabinose to D-ribulose, which is then phosphorylated to D-ribulose-1-phosphate. This intermediate is subsequently cleaved by an aldolase into dihydroxyacetone phosphate (DHAP) and glycolaldehyde.[1][2] When using this compound, the 13C label at the second carbon position will be transferred to D-ribulose and subsequently to the C2 position of D-ribulose-1-phosphate.
// Nodes arabinose [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ribulose [label="D-Ribulose-13C-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ribulose1p [label="D-Ribulose-1-Phosphate-13C-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dhap [label="Dihydroxyacetone\nPhosphate (DHAP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; glycolaldehyde [label="Glycolaldehyde-13C-1", fillcolor="#FBBC05", fontcolor="#202124"]; glycolysis [label="Glycolysis / Gluconeogenesis", fillcolor="#F1F3F4", fontcolor="#202124"]; tca [label="TCA Cycle", fillcolor="#F1F3F4", fontcolor="#202124"]; glycolate [label="Glycolate", fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0];
// Edges arabinose -> ribulose [label="Isomerase", color="#5F6368"]; ribulose -> ribulose1p [label="Kinase", color="#5F6368"]; ribulose1p -> invis1 [label="Aldolase", color="#5F6368", arrowhead=none]; invis1 -> dhap; invis1 -> glycolaldehyde; dhap -> glycolysis [color="#5F6368"]; glycolysis -> tca [color="#5F6368"]; glycolaldehyde -> glycolate [label="Oxidation", color="#5F6368"];
{rank=same; dhap; glycolaldehyde} } caption: Metabolic pathway of this compound.
Q2: How do I design a this compound tracing experiment?
Designing a stable isotope tracing experiment requires careful consideration of several factors.[3] The process generally involves formulating a research question, selecting the appropriate tracer, optimizing the labeling protocol, and defining sampling time points.[3] For discovery studies, it is often beneficial to perform untargeted metabolomics first to identify dysregulated pathways that can be investigated with an isotope tracer.[3]
// Nodes hypothesis [label="1. Formulate Hypothesis\n(e.g., assess pentose metabolism)", fillcolor="#F1F3F4", fontcolor="#202124"]; design [label="2. Experimental Design\n- Select cell line/model\n- Choose tracer concentration\n- Determine labeling duration", fillcolor="#F1F3F4", fontcolor="#202124"]; labeling [label="3. Isotope Labeling\nIncubate cells with\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quenching [label="4. Quench Metabolism\n(e.g., cold methanol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; extraction [label="5. Metabolite Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="6. LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_proc [label="7. Data Processing\n- Peak integration\n- Natural abundance correction", fillcolor="#F1F3F4", fontcolor="#202124"]; interpretation [label="8. Data Interpretation\n- Calculate Mass Isotopologue Distributions (MIDs)\n- Metabolic Flux Analysis (MFA)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges hypothesis -> design; design -> labeling; labeling -> quenching; quenching -> extraction; extraction -> analysis; analysis -> data_proc; data_proc -> interpretation; } caption: General workflow for a stable isotope tracing experiment.
Q3: What are the key differences between analyzing labeling patterns and performing a full 13C-Metabolic Flux Analysis (13C-MFA)?
Analyzing labeling patterns provides qualitative or semi-quantitative insights into relative pathway activities and nutrient contributions.[4] It involves examining the Mass Isotopologue Distributions (MIDs) in downstream metabolites to trace the path of the 13C label.[4]
13C-MFA, on the other hand, is a more complex computational method that generates a quantitative map of cellular metabolism by assigning absolute flux values (rates) to reactions in a network model.[4][5] It requires a detailed metabolic model, isotopic labeling data, and often other constraints like nutrient uptake and secretion rates to estimate fluxes by minimizing the difference between measured and simulated labeling data.[5]
Troubleshooting Guide
Problem 1: Low or no 13C enrichment in downstream metabolites.
| Possible Cause | Troubleshooting Step |
| Inefficient cellular uptake | Verify the expression and activity of relevant sugar transporters. Some transporters, like AraE, are known to transport arabinose.[6] Consider overexpressing a suitable transporter if uptake is a known issue in your model system. |
| Metabolic pathway is inactive or slow | Confirm that the D-arabinose catabolic pathway is active in your specific cell type or organism. The pathway has been well-characterized in E. coli but may be absent or have low activity in others.[1][2] |
| Incorrect labeling duration | The time required to reach isotopic steady-state varies by pathway. Glycolysis may reach steady-state in minutes, while the TCA cycle can take hours.[7] Perform a time-course experiment (e.g., sample at 15, 60, 120, and 240 minutes) to determine the optimal labeling duration. |
| Tracer concentration is too low | Ensure the concentration of this compound in the medium is sufficient to compete with other carbon sources and drive flux through the pathway. |
Problem 2: The goodness-of-fit (SSR) for my 13C-MFA model is poor.
A high Sum of Squared Residuals (SSR) value indicates a poor agreement between your measured data and the model's predictions.[5]
| Possible Cause | Troubleshooting Step |
| Incomplete metabolic model | The model may be missing important reactions or pathways.[5] For instance, if glycolaldehyde is being oxidized to glycolate, this reaction must be included.[1][2] Re-evaluate the known biochemistry of your system and consider adding or removing reactions. |
| Incorrect atom transitions | Double-check the atom mapping for each reaction in your model. Errors in defining how carbons are transferred from substrates to products will lead to incorrect simulations and a poor fit. |
| Gross measurement errors | Re-examine your raw mass spectrometry data for integration errors or analytical artifacts. Ensure that data correction for natural isotope abundance was performed correctly.[8] |
| Violation of steady-state assumption | 13C-MFA assumes metabolic and isotopic steady-state. If cells were growing rapidly or if the tracer addition perturbed the system, this assumption may be violated.[9] Ensure that samples were collected during a phase of stable metabolism. |
// Nodes start [label="Start: Unexpected Results", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; check_enrichment [label="Is 13C enrichment low\nin target metabolites?", decision]; check_uptake [label="Verify transporter activity\nand tracer concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_pathway [label="Confirm pathway is active\nin your model system", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_mfa_fit [label="Is 13C-MFA fit (SSR) poor?", decision]; check_model [label="Review metabolic model for\nmissing reactions/pathways", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_data [label="Re-verify MS data processing\nand natural abundance correction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: Refine Experiment/Model", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> check_enrichment; check_enrichment -> check_uptake [label="Yes"]; check_uptake -> check_pathway; check_enrichment -> check_mfa_fit [label="No"]; check_mfa_fit -> check_model [label="Yes"]; check_model -> check_data; check_data -> end; check_pathway -> end; check_mfa_fit -> end [label="No"]; } caption: A logical guide for troubleshooting common issues.
Experimental Protocols & Data Presentation
Protocol: General Procedure for this compound Tracing in Cultured Cells
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Media Preparation: Prepare culture medium containing this compound. The standard carbon source (e.g., glucose) may be fully or partially replaced. Ensure the use of dialyzed fetal bovine serum to avoid interference from unlabeled metabolites in the serum.[7]
-
Labeling: Remove the existing medium and replace it with the 13C-labeling medium. Place cells back in the incubator for the desired duration.
-
Metabolite Quenching & Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold saline.
-
Add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol/20% water) to the plate to quench all enzymatic activity instantly.
-
Scrape the cells and collect the cell lysate/solvent mixture.
-
Centrifuge at high speed at 4°C to pellet protein and cell debris.
-
-
Sample Analysis: Collect the supernatant containing the extracted metabolites and analyze using LC-MS/MS.
Data Presentation: Example Mass Isotopologue Distributions (MIDs)
Raw mass spectrometry data must be corrected for the natural abundance of 13C (~1.1%) and other heavy isotopes.[8] The corrected data, known as Mass Isotopologue Distributions (MIDs), represent the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).[4]
| Metabolite | Isotopologue | Raw Abundance (%) | Corrected Abundance (MID) (%) | Interpretation |
| DHAP (C3) | M+0 | 45.8 | 42.1 | Unlabeled pool |
| M+1 | 4.2 | 1.0 | Background/minor pathways | |
| M+2 | 50.0 | 56.9 | Pool derived from a 2-carbon labeled precursor (Incorrect labeling) | |
| Glycolaldehyde (C2) | M+0 | 20.5 | 18.2 | Unlabeled pool |
| M+1 | 78.1 | 81.3 | Labeled pool from this compound | |
| M+2 | 1.4 | 0.5 | Background | |
| Pyruvate (C3) | M+0 | 88.1 | 85.0 | Unlabeled pool |
| M+1 | 5.9 | 2.5 | Pool derived from Glycolaldehyde-13C-1 via TCA cycle anaplerosis | |
| M+2 | 6.0 | 12.5 | Pool derived from other sources (e.g., glycolysis of [1,2-13C]glucose) |
References
- 1. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of d-Arabinose: a New Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization Strategy of Expression Vectors and Regulatory Elements for Enhanced Protein Production in Bacillus subtilis [mdpi.com]
- 7. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. embopress.org [embopress.org]
Technical Support Center: D-Arabinose-¹³C-2 Metabolomics Data Normalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-arabinose-¹³C-2 metabolomics data. Our goal is to help you navigate common challenges in data normalization and experimental design.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing clear and actionable solutions.
Question: Why do I see high variability between my biological replicates after normalization?
Answer: High variability between biological replicates, even after normalization, can stem from several sources. A primary reason is inconsistent sample handling and extraction. It is crucial to standardize these procedures across all samples. Another significant factor can be the choice of normalization strategy. If you are using a single internal standard, it may not adequately account for the variation of all metabolites.[1][2]
Troubleshooting Steps:
-
Review Sample Preparation: Ensure that sample quenching, metabolite extraction, and storage protocols were identical for all replicates.
-
Evaluate Internal Standard Performance: If an internal standard was used, check its consistency across all samples. A high coefficient of variation (CV) for the internal standard itself indicates a problem with its addition or stability.
-
Consider a Different Normalization Strategy: If you used a simple normalization method like Total Ion Current (TIC), it might not be sufficient. For stable isotope labeling data, normalization to the ¹³C-labeled internal standard is often more robust.[3] Consider using multiple internal standards or a more advanced method like Probabilistic Quotient Normalization (PQN).
Question: My normalized data shows a strong batch effect. How can I correct for this?
Answer: Batch effects are systematic variations between groups of samples that are processed at different times. These can be introduced by changes in instrument performance, reagent lots, or even environmental conditions.
Troubleshooting Steps:
-
Use Quality Control (QC) Samples: A pooled QC sample, which is a mixture of all experimental samples, should be run periodically throughout the analytical batch. The data from these QC samples can be used to assess and correct for batch effects.
-
Apply Batch Correction Algorithms: Several algorithms can be used to correct for batch effects post-acquisition. Some common methods include:
-
Combat: An empirical Bayes method that is effective for correcting batch effects in metabolomics data.
-
Support Vector Regression (SVR): Can be used to fit a model to the QC data and correct the experimental samples.
-
-
Randomize Sample Injection Order: To minimize the impact of batch effects during data acquisition, it is best practice to randomize the injection order of your samples.
Question: I am seeing a low incorporation of the ¹³C label in my metabolites of interest. What could be the cause?
Answer: Low incorporation of the D-arabinose-¹³C-2 label can be due to biological or experimental factors.
Troubleshooting Steps:
-
Verify Cell Permeability and Metabolism: Ensure that the cells or organism you are studying can effectively uptake and metabolize D-arabinose. Some cell types may have limited transporters for this pentose.
-
Optimize Labeling Time: The duration of labeling is critical. A time-course experiment can help determine the optimal time to achieve a steady-state labeling of the metabolome.
-
Check for Dilution with Unlabeled Sources: The ¹³C label can be diluted by other carbon sources in your media. Ensure that D-arabinose-¹³C-2 is the primary carbon source if you are aiming for high enrichment.
-
Confirm the Purity of the Labeled Substrate: Verify the isotopic purity of your D-arabinose-¹³C-2 tracer.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about D-arabinose-¹³C-2 metabolomics data normalization.
Question: What is the best normalization strategy for D-arabinose-¹³C-2 metabolomics data?
Answer: For metabolomics studies using stable isotope labeling, the most effective normalization strategy is typically the use of an appropriate internal standard.[3] An ideal internal standard is structurally similar to the analyte of interest and is not naturally present in the samples. In the case of D-arabinose-¹³C-2 studies, a universally ¹³C-labeled cell extract or a mixture of ¹³C-labeled standards can serve as a robust internal standard. Normalizing the peak area of each metabolite to the peak area of its corresponding ¹³C-labeled internal standard can correct for variations in sample preparation and instrument response.[3]
Question: How do I choose an appropriate internal standard for my D-arabinose-¹³C-2 experiment?
Answer: The choice of an internal standard is critical for accurate normalization. For targeted analysis, the ideal internal standard is a stable isotope-labeled version of the analyte of interest. For untargeted metabolomics, a mixture of stable isotope-labeled compounds that cover a range of chemical properties and retention times is recommended.[1] For D-arabinose-¹³C-2 flux analysis, a fully ¹³C-labeled biomass from the same organism grown on ¹³C-glucose can be an excellent and comprehensive internal standard.
Question: What are the key steps in a typical D-arabinose-¹³C-2 labeling experiment?
Answer: A typical experimental workflow involves several key stages:
-
Cell Culture and Labeling: Cells are cultured in a defined medium where the primary carbon source is replaced with D-arabinose-¹³C-2. The duration of labeling is crucial and should be optimized to reach isotopic steady state.
-
Metabolite Extraction: This step involves quenching the metabolic activity rapidly and extracting the metabolites. Cold methanol or a methanol/water mixture is commonly used.
-
Sample Analysis: The extracted metabolites are typically analyzed by mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC).
-
Data Processing and Normalization: The raw data is processed to identify and quantify the different isotopologues of each metabolite. Normalization is then applied to correct for experimental variability.
-
Metabolic Flux Analysis: The normalized isotopologue distribution data is used to calculate the metabolic fluxes through the relevant pathways.
Question: How can I visualize the metabolic fate of D-arabinose-¹³C-2?
Answer: D-arabinose is primarily metabolized through the pentose phosphate pathway (PPP).[4] The ¹³C label from D-arabinose-¹³C-2 will be incorporated into various downstream metabolites. A metabolic pathway diagram can be used to visualize the flow of the ¹³C label.
Experimental Protocols
Detailed Methodology for D-arabinose-¹³C-2 Labeling and Analysis
-
Cell Culture and Isotope Labeling:
-
Culture cells in a standard medium to the desired cell density.
-
Prepare the labeling medium by replacing the standard carbon source with D-arabinose-¹³C-2 at the desired concentration.
-
Wash the cells with a phosphate-buffered saline (PBS) solution to remove the old medium.
-
Incubate the cells in the labeling medium for a predetermined time to allow for the incorporation of the ¹³C label. Perform a time-course experiment to determine the optimal labeling duration.
-
-
Metabolite Quenching and Extraction:
-
To quench metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubate the lysate at -80°C for at least 15 minutes to precipitate proteins.
-
Centrifuge the lysate at high speed to pellet the cell debris and proteins.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Use a suitable chromatographic column to separate the metabolites.
-
Set the mass spectrometer to acquire data in both full scan and tandem MS (MS/MS) modes to identify and quantify the isotopologues.
-
-
Data Processing and Normalization:
-
Process the raw LC-MS data using a software package such as XCMS, MAVEN, or SIMCA-P.[5]
-
Correct for the natural abundance of ¹³C in your data.
-
Normalize the data using an appropriate internal standard or a suitable normalization algorithm as discussed in the FAQs.
-
Data Presentation
Table 1: Comparison of Normalization Strategies
| Normalization Strategy | Principle | Advantages | Disadvantages |
| Internal Standard(s) | Normalize to one or more stable isotope-labeled compounds added to each sample. | Corrects for sample-specific variation in extraction and instrument response.[3] | The choice of internal standard is critical and may not represent all metabolites. |
| Total Ion Current (TIC) | Normalize to the total signal in each chromatogram. | Simple to implement. | Assumes that the total amount of metabolites is constant across all samples, which is often not true. |
| Probabilistic Quotient Normalization (PQN) | Normalize to the median fold change of all metabolites relative to a reference spectrum. | More robust to outliers and does not assume constant total metabolite concentration. | Computationally more intensive. |
| Median Normalization | Normalize each metabolite's peak area to the median peak area within a single LC-MS run. | Can reduce variability within a batch. | May not be effective in correcting for complex batch effects.[3] |
Mandatory Visualization
Caption: Experimental workflow for D-arabinose-¹³C-2 metabolomics.
Caption: D-arabinose-¹³C-2 entry into the Pentose Phosphate Pathway.
References
- 1. Normalization method for metabolomics data using optimal selection of multiple internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cs.helsinki.fi [cs.helsinki.fi]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]
Technical Support Center: D-Arabinose-¹³C-2 Isotopic Labeling Experiments
Welcome to the technical support center for D-arabinose-¹³C-2 labeling experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to help ensure the integrity of isotopic labeling and minimize scrambling in your metabolomic studies.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a problem?
A1: Isotopic scrambling refers to the undesired redistribution of a stable isotope label (like ¹³C) from its original position in a molecule to other positions within the same molecule or to different molecules. In a D-arabinose-¹³C-2 experiment, the label is specifically on the second carbon. Scrambling would mean this ¹³C atom is found on other carbon atoms (C1, C3, C4, C5) of arabinose or its downstream metabolites. This is problematic because it confounds the interpretation of metabolic flux analysis, making it difficult to accurately trace the activity of specific metabolic pathways.
Q2: What are the primary metabolic pathways for D-arabinose that can contribute to scrambling?
A2: In many microorganisms, such as E. coli, D-arabinose is metabolized by being converted to D-ribulose and then D-ribulose-5-phosphate.[1][2] This intermediate is a key entry point into the Pentose Phosphate Pathway (PPP). The reversible reactions of the non-oxidative PPP, catalyzed by enzymes like transketolase and transaldolase, are major sources of isotopic scrambling as they shuffle carbon atoms between different sugar phosphates.[3]
Q3: What are the main causes of isotopic scrambling in ¹³C labeling experiments?
A3: Isotopic scrambling can be broadly categorized into two types:
-
Biological (Metabolic) Scrambling: This occurs in vivo due to the cell's metabolic activity. Key causes include:
-
Reversible enzymatic reactions: As seen in the Pentose Phosphate Pathway.
-
Metabolic cycling: Flux through pathways like the TCA cycle can redistribute labels.
-
Converging pathways: When multiple pathways produce the same metabolite, the labeling pattern of that metabolite becomes a composite of all contributing pathways.[4]
-
-
Chemical (Artifactual) Scrambling: This occurs during sample handling, preparation, or analysis. Key causes include:
-
Inadequate Quenching: Failure to rapidly and completely halt all enzymatic activity can allow metabolic reactions to continue post-harvest, leading to scrambling.[5][6]
-
Sample Preparation: Extreme pH, high temperatures, or certain derivatization reagents can cause chemical rearrangements of the metabolite structure.
-
Analytical Instrumentation: In-source fragmentation or rearrangement within a mass spectrometer can be mistaken for biological scrambling.[7]
-
Q4: How can I differentiate between biological and chemical scrambling?
A4: To distinguish between the two, you can analyze a sample at different stages of your protocol. Prepare a quenched cell extract and split it into two. Analyze one part directly (if possible, e.g., via LC-MS) and the other after your standard derivatization procedure (e.g., via GC-MS). If scrambling is only observed in the derivatized sample, the issue is likely chemical. If it's present in the underivatized sample, it is biological in origin.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Unexpected ¹³C peaks are detected on carbons other than C-2 in D-arabinose or its direct metabolites.
| Potential Cause | Troubleshooting Step | Rationale |
| Metabolic Scrambling via PPP | Shorten the incubation time with the ¹³C-arabinose tracer. Perform a time-course experiment to track the appearance of scrambled labels over time. | This helps capture the initial labeling events before the ¹³C label has had time to be significantly redistributed through reversible pathways like the PPP. Isotopic steady state may not be desirable if scrambling is a major issue.[4][8] |
| Chemical Scrambling During Sample Prep | Review your quenching and extraction protocols. Ensure quenching is instantaneous (e.g., using liquid nitrogen or cold solvents) and that extraction solvents are maintained at low temperatures.[5][9] | Inadequate quenching is a primary source of artifactual changes in metabolite labeling patterns. Metabolism can continue for seconds to minutes after sample collection if not properly halted.[5] |
| Derivatization-Induced Scrambling | Test alternative derivatization methods or conditions (e.g., lower temperature, different reagent). Analyze an underivatized sample if your analytical platform allows. | The high temperatures often used in derivatization for GC-MS can sometimes cause molecular rearrangements. |
| In-Source Fragmentation (MS) | Optimize the ionization source conditions in your mass spectrometer (e.g., lower collision energy). Analyze a known standard of D-arabinose-¹³C-2 to see if the instrument itself is causing the scrambling pattern. | Harsh ionization conditions can cause molecules to fragment and re-form in the gas phase, mimicking scrambling.[7] |
Issue 2: Low or no ¹³C enrichment is observed in downstream metabolites.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Tracer Uptake | Verify cell viability and metabolic activity. Check the concentration of the D-arabinose-¹³C-2 tracer in the medium to ensure it is sufficient. | The cells may not be actively transporting or metabolizing the labeled substrate. |
| Metabolism is Too Slow | Increase the labeling time. Ensure that the cells are in an active growth phase (e.g., log phase) where metabolic pathways are highly active. | Sufficient time is required for the ¹³C label to incorporate into downstream metabolite pools. The time to reach isotopic steady state depends on the fluxes and pool sizes of intermediates.[4] |
| Incorrect Quenching/Extraction | Use a validated quenching protocol that minimizes metabolite leakage. Cold methanol quenching can cause leakage in some bacteria; fast filtration may be a better alternative.[6] | If intracellular metabolites are lost during the quenching or washing steps, the measured enrichment will be artificially low or absent. |
| Dilution with Unlabeled Sources | Ensure that the experimental medium does not contain unlabeled arabinose or other carbon sources that can feed into the same metabolic pathways, diluting the ¹³C label. | The presence of competing, unlabeled substrates will reduce the fractional contribution of your tracer to the metabolite pools.[4] |
Experimental Protocols & Methodologies
Protocol 1: Optimized Sample Preparation for Minimizing Scrambling
This protocol provides a generalized workflow for quenching, extraction, and preparation of samples from cell culture for metabolomic analysis.
-
Cell Culture & Labeling:
-
Culture cells to the desired density (typically mid-log phase).
-
Introduce D-arabinose-¹³C-2 at a predetermined concentration.
-
Incubate for the desired period. Note: For minimizing scrambling, shorter incubation times are often preferred.
-
-
Rapid Quenching (Critical Step):
-
For Adherent Cells: Aspirate the medium rapidly. Immediately add a quenching solution pre-chilled to at least -20°C (e.g., 80% methanol or a 40:40:20 mix of acetonitrile:methanol:water).[5] Place the culture dish on dry ice to ensure rapid freezing.
-
For Suspension Cells: Use a fast filtration method. Quickly collect cells on a filter and immediately plunge the filter into the cold quenching solvent.[5] This is often superior to centrifugation, which is slow and can alter metabolism.
-
-
Metabolite Extraction:
-
After quenching, scrape the cells (if adherent) into the solvent.
-
Perform extraction at low temperatures (e.g., -20°C) to further minimize any residual enzyme activity or chemical degradation.
-
A common method is to add a non-polar solvent (like chloroform) to the methanol/water mixture to precipitate proteins and separate polar metabolites into the aqueous phase.[9]
-
Vortex thoroughly and centrifuge at high speed at a low temperature (e.g., 4°C).
-
-
Sample Preparation for Analysis:
-
Carefully collect the polar (aqueous) layer containing D-arabinose and its metabolites.
-
Dry the extract completely using a vacuum concentrator (e.g., SpeedVac) without heating.
-
Proceed with derivatization if required for your analytical method (e.g., silylation for GC-MS). Use the mildest conditions possible.
-
Quantitative Data Summary
The following table summarizes common quenching methods and their suitability for minimizing artifactual scrambling.
| Quenching Method | Temperature | Speed | Risk of Metabolite Leakage | Recommended For |
| Cold Methanol (80%) | -20°C to -70°C | Fast | Can be significant for some microbes[6] | Adherent mammalian cells |
| Acetonitrile/Methanol/Water | -20°C | Fast | Moderate | General purpose, effective for many cell types[5] |
| Fast Filtration + Cold Solvent | -20°C to -70°C | Very Fast | Low | Suspension cultures (bacteria, yeast)[5] |
| Liquid Nitrogen | -196°C | Instantaneous | Low | Tissues, cell pellets (must be followed by extraction in cold solvent) |
Visualizations
Metabolic Pathway of D-Arabinose and Scrambling
Caption: Metabolic fate of D-Arabinose-¹³C-2 and entry into the scrambling-prone PPP.
Experimental Workflow for Minimizing Isotopic Scrambling
Caption: Recommended experimental workflow with key quality control steps to reduce scrambling.
Troubleshooting Logic for Isotopic Scrambling
Caption: A decision tree to help diagnose the source of observed isotopic scrambling.
References
- 1. Metabolism of d-Arabinose by Escherichia coli B/r - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Experimental design principles for isotopically instationary 13C labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Addressing matrix effects in LC-MS analysis of D-arabinose-13C-2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of D-arabinose-13C-2.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis and why are they a concern for this compound?
A: The "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound. These components can include salts, proteins, lipids, and other endogenous molecules. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2] This is a significant concern as it can compromise the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[3] Electrospray ionization (ESI), a common technique used in LC-MS, is particularly susceptible to these effects.[4][5]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a standard solution of this compound at a constant rate into the LC eluent after the analytical column, while a blank matrix sample is injected.[6][7] Any dip or rise in the baseline signal for this compound indicates regions of ion suppression or enhancement, respectively.[7][8]
-
Post-Extraction Spike Method: This quantitative approach compares the peak area of this compound in a standard solution to the peak area of a blank matrix extract that has been spiked with the same concentration of this compound. A significant difference in the peak areas indicates the presence of matrix effects.[5] The matrix effect can be calculated as the ratio of the peak area in the spiked matrix to the peak area in the neat solution, multiplied by 100. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[5]
Q3: What is the role of a stable isotope-labeled (SIL) internal standard, and is this compound itself not an internal standard?
A: A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ²H, ¹⁵N).[9] The ideal SIL-IS has identical chemical and physical properties to the analyte, causing it to co-elute and experience the same degree of matrix effects. By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even in the presence of ion suppression or enhancement.
This compound is a stable isotope-labeled form of D-arabinose. In many experimental contexts, it might be the analyte of interest itself, for example, in metabolic tracer studies. If you are quantifying endogenous (unlabeled) D-arabinose, then this compound would serve as an excellent internal standard. However, if this compound is your target analyte, you would ideally need a different internal standard, such as D-arabinose-¹³C₅, to correct for matrix effects.[10]
Q4: Can I completely eliminate matrix effects?
A: While completely eliminating matrix effects is often not possible, they can be significantly reduced or compensated for through various strategies.[6] These include optimizing sample preparation, modifying chromatographic conditions, and using appropriate calibration techniques.[6][11]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound that may be related to matrix effects.
| Issue | Potential Cause | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column overload, contamination, or interaction with active sites in the analytical column.[1] | - Dilute the sample: This can reduce the concentration of both the analyte and matrix components.[3][6]- Optimize sample preparation: Employ a more rigorous cleanup method (see Experimental Protocols).- Use a suitable column: Consider a column designed for polar compounds, such as a HILIC column, which can improve the separation of carbohydrates.[12][13][14] |
| Low Signal Intensity or High Limit of Quantitation (LOQ) | Significant ion suppression due to co-eluting matrix components, particularly phospholipids in biological samples.[4] | - Improve sample cleanup: Use techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[4] Phospholipid removal plates can also be effective.[15]- Optimize chromatography: Adjust the mobile phase gradient to achieve better separation between this compound and the region of ion suppression.[7]- Modify MS source parameters: Optimize settings like ion source temperature and gas flows to enhance ionization efficiency. |
| High Variability in Results (Poor Reproducibility) | Inconsistent matrix effects between different samples or batches. | - Use a stable isotope-labeled internal standard: This is the most effective way to compensate for variable matrix effects.[11] If quantifying this compound, use a different labeled arabinose standard.- Matrix-matched calibration: Prepare calibration standards in a blank matrix that is representative of the study samples. This helps to normalize the matrix effects across the calibration curve and the samples. |
| Retention Time Shifts | Changes in mobile phase composition, column temperature, or column contamination.[1] | - Ensure mobile phase consistency: Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven: Maintain a constant column temperature to ensure reproducible chromatography.- Implement a column wash step: After each analytical run or batch, wash the column with a strong solvent to remove strongly retained matrix components. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike
Objective: To quantify the degree of ion suppression or enhancement for this compound in a given matrix.
Methodology:
-
Prepare a Standard Solution (A): Dissolve this compound in a neat solvent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1 µg/mL).
-
Prepare a Blank Matrix Extract (B): Process a blank matrix sample (e.g., plasma, urine) using your established extraction procedure without adding the analyte.
-
Prepare a Post-Extraction Spiked Sample (C): Take an aliquot of the Blank Matrix Extract (B) and spike it with the this compound standard solution to achieve the same final concentration as in (A).
-
LC-MS Analysis: Inject all three samples (A, B, and C) into the LC-MS system and record the peak area for this compound.
-
Calculation:
-
Ensure the peak area in the blank extract (B) is negligible.
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in C / Peak Area in A) * 100
-
A value < 80% indicates significant ion suppression, while a value > 120% suggests significant ion enhancement.
-
Protocol 2: Sample Preparation using Solid Phase Extraction (SPE) for Biological Fluids
Objective: To reduce matrix components from biological fluids prior to LC-MS analysis of this compound.
Methodology:
-
Sample Pre-treatment: Thaw the biological sample (e.g., plasma) on ice. Centrifuge to pellet any particulates.
-
Internal Standard Addition: Spike the sample with an appropriate internal standard (e.g., D-arabinose-¹³C₅).
-
Protein Precipitation (Optional but Recommended): Add 3 volumes of ice-cold acetonitrile to 1 volume of the sample. Vortex and centrifuge at high speed for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to a new tube.
-
SPE Cartridge Conditioning: Condition a mixed-mode or polymeric reversed-phase SPE cartridge by passing a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water) through it.
-
Sample Loading: Load the pre-treated sample supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and other highly polar interferences.
-
Elution: Elute the this compound from the cartridge using an appropriate elution solvent (e.g., a higher percentage of organic solvent like acetonitrile or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS analysis.
Visualizations
Caption: Workflow for LC-MS analysis of this compound.
Caption: Decision tree for addressing matrix effects.
References
- 1. zefsci.com [zefsci.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mtc-usa.com [mtc-usa.com]
- 13. Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. selectscience.net [selectscience.net]
Enhancing Resolution of D-arabinose-13C-2 Labeled Metabolites in NMR: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of D-arabinose-13C-2 labeled metabolites in Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
Signal overlap and poor resolution are common challenges in the NMR analysis of carbohydrates. This guide provides solutions to frequently encountered problems.
| Problem | Potential Cause(s) | Solution(s) |
| Poor Signal-to-Noise (S/N) Ratio | - Low sample concentration.- Insufficient number of scans.- Non-optimal pulse sequence parameters.- Low natural abundance of 13C (if not enriched). | - Increase Sample Concentration: For 13C NMR, a higher concentration is generally better. Aim for a concentration that provides a saturated solution without significantly increasing viscosity.[1][2]- Increase Number of Scans (NS): The S/N ratio increases with the square root of the number of scans. Doubling the S/N requires quadrupling the experiment time.[1]- Optimize Acquisition Parameters: Use a 30° pulse angle and optimize the relaxation delay (D1) and acquisition time (AQ). For many small molecules, a D1+AQ of ~3.0 seconds can be a good starting point.[3]- Utilize 13C Isotopic Labeling: this compound labeling significantly enhances the signal intensity. |
| Broad NMR Signals | - High sample viscosity.- Presence of solid particles in the sample.- Poor magnetic field homogeneity (shimming).- Paramagnetic impurities. | - Adjust Sample Concentration: Very high concentrations can increase viscosity, leading to broader lines. Find an optimal concentration.[1]- Filter the Sample: Always filter the sample into the NMR tube to remove any suspended particles that can distort the magnetic field. Use a glass wool plug in a Pasteur pipette.[1]- Optimize Shimming: Careful shimming of the spectrometer is crucial for achieving narrow lines and high resolution.- Use Chelating Agents: If paramagnetic metal ions are suspected, add a small amount of a chelating agent like EDTA.[4] |
| Signal/Resonance Overlap | - The inherent complexity of carbohydrate spectra.- Insufficient spectral dispersion at lower magnetic field strengths. | - Increase Magnetic Field Strength: Higher field magnets (e.g., 700 MHz or higher) provide better spectral dispersion, reducing overlap.[5]- Utilize 2D NMR Experiments: Techniques like 1H-13C Heteronuclear Single Quantum Coherence (HSQC) and HSQC-TOCSY can resolve overlapping signals by spreading them into a second dimension.[5][6]- Employ Pure Shift NMR Techniques: These methods suppress homonuclear scalar couplings (JHH), collapsing multiplets into singlets and significantly enhancing resolution.[7]- Optimize Temperature: For some samples, especially in aqueous solutions, lowering the temperature can sharpen hydroxyl proton signals and improve resolution.[5] |
| Difficulty in Assigning Resonances | - Complex coupling patterns.- Overlap of signals from different anomers (α and β forms) of the sugar. | - Use 2D Correlation Spectroscopy: COSY and TOCSY experiments help identify coupled proton networks, aiding in the assignment of individual sugar residues.[6]- 1H-13C HSQC and HMBC: HSQC correlates protons to their directly attached carbons, while HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings (2-3 bonds), which is crucial for connecting sugar units and identifying linkage positions.[8]- Compare with Databases: Utilize NMR databases for carbohydrates to compare experimental chemical shifts with known values. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for sample preparation of this compound for NMR analysis?
A1: For optimal results, follow this general protocol:
-
Sample Quantity: For 13C NMR, aim for a higher concentration. A good starting point is 10-50 mg of your this compound labeled sample.[9]
-
Solvent: Dissolve the sample in 0.5 - 0.6 mL of a deuterated solvent (e.g., D2O). The sample depth in a standard 5 mm NMR tube should be at least 4.5 cm.[2][9]
-
Filtration: It is critical to filter the sample solution into a clean, high-quality NMR tube to remove any particulate matter. This can be done using a Pasteur pipette with a small plug of glass wool.[1]
-
Reference Standard: Add an internal reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for aqueous samples, for accurate chemical shift calibration.
Q2: Which NMR experiments are best for resolving overlapping signals in my this compound spectrum?
A2: Two-dimensional (2D) NMR experiments are highly effective for resolving signal overlap in carbohydrate spectra.[6]
-
1H-13C HSQC (Heteronuclear Single Quantum Coherence): This is one of the most useful experiments as it correlates each proton with its directly attached carbon. Given the large chemical shift dispersion of 13C, this significantly reduces overlap seen in a 1D 1H spectrum.[10]
-
1H-1H TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a spin system (i.e., within a single sugar ring). This is extremely useful for assigning all the proton resonances of the arabinose ring.[6]
-
HSQC-TOCSY: This is a powerful combination that first correlates a proton to its carbon (like HSQC) and then transfers magnetization to other protons in the same spin system (like TOCSY). This can help to resolve even severely overlapped systems.[5]
While 2D experiments require longer acquisition times, the resulting increase in resolution provides a more comprehensive and unambiguous metabolic profile.[6]
Q3: How can I improve the signal-to-noise ratio in my 13C NMR spectrum of this compound?
A3: Several strategies can be employed to enhance the signal-to-noise (S/N) ratio:
-
Increase the number of scans (NS): The S/N ratio is proportional to the square root of the number of scans.
-
Optimize pulse sequence parameters: Using a smaller flip angle (e.g., 30°) along with an optimized relaxation delay (D1) can improve signal intensity over a given experiment time.[3]
-
Use a cryoprobe: If available, a cryogenic probe can significantly increase S/N by reducing thermal noise in the detector coil.
-
Nuclear Overhauser Effect (NOE): Proton decoupling during the relaxation delay can enhance the 13C signal through the NOE.[3]
Q4: What are typical acquisition parameters for a standard 1D 13C NMR experiment for a carbohydrate like D-arabinose?
A4: A good starting point for a 1D 13C experiment on a 400-500 MHz spectrometer would be:
| Parameter | Suggested Value | Reasoning |
| Pulse Program | zgdc30 or zgpg30 | 30° pulse with proton decoupling for good sensitivity.[3] |
| Acquisition Time (AQ) | 1.0 - 2.0 s | A longer acquisition time provides better digital resolution. |
| Relaxation Delay (D1) | 2.0 s | Allows for sufficient relaxation of most carbons, especially with a 30° pulse. |
| Number of Scans (NS) | 128 or higher | Dependent on sample concentration; increase for dilute samples.[3] |
| Spectral Width (SW) | ~200 ppm | To cover the typical chemical shift range of carbohydrates.[11] |
| Temperature | 298 K (25 °C) | Standard starting temperature; can be optimized if needed. |
Q5: How does a 2D HSQC experiment improve resolution compared to a 1D 1H experiment?
A5: A 1D 1H NMR spectrum of a carbohydrate often shows significant signal overlap because the protons resonate in a narrow chemical shift range (typically 3-5 ppm). A 2D 1H-13C HSQC experiment disperses these proton signals along a second dimension based on the chemical shift of the carbon atom they are attached to. Since the 13C chemical shift range for carbohydrates is much larger (~60-110 ppm), the signals that overlap in the 1D spectrum are often well-resolved in the 2D spectrum. This allows for the unambiguous identification and assignment of individual resonances.[6][12]
Experimental Protocols
Detailed Protocol for 2D 1H-13C HSQC of this compound
This protocol provides a step-by-step guide for acquiring a 2D 1H-13C HSQC spectrum.
-
Sample Preparation: Prepare a sample of this compound in D2O as described in FAQ 1.
-
Spectrometer Setup:
-
Tune and match the probe for both 1H and 13C frequencies.
-
Lock the spectrometer to the deuterium signal of the D2O.
-
Perform shimming to optimize magnetic field homogeneity.
-
-
Acquisition Parameters (Example for a 600 MHz spectrometer):
-
Pulse Sequence: Use a sensitivity-enhanced gradient HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 in the Bruker library).[13]
-
Spectral Width (SW):
-
F2 (1H dimension): ~6-8 ppm, centered around 4.5 ppm.
-
F1 (13C dimension): ~60-70 ppm, centered around 80 ppm to cover the expected carbohydrate region.[13]
-
-
Number of Points:
-
F2 (TD2): 2048 points.
-
F1 (TD1): 256-512 increments.
-
-
Number of Scans (NS): 8-16 scans per increment, depending on the sample concentration.
-
Relaxation Delay (D1): 1.0 - 1.5 seconds.[13]
-
1JCH Coupling Constant: Set to ~145-160 Hz, which is typical for carbohydrates.
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform zero-filling in the F1 dimension to improve resolution.
-
Perform Fourier transformation.
-
Phase the spectrum carefully in both dimensions.
-
Perform baseline correction.
-
Visualizations
D-arabinose Metabolic Pathway in E. coli
Caption: Metabolic pathway of D-arabinose in E. coli.[14][15][16]
Experimental Workflow for Enhancing NMR Resolution
Caption: Workflow for optimizing NMR data acquisition and processing.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 3. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 4. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison of 1D and 2D NMR spectroscopy for metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to make an NMR sample [chem.ch.huji.ac.il]
- 10. researchgate.net [researchgate.net]
- 11. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Metabolism of d-Arabinose by Escherichia coli B/r - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. D-arabinose metabolism in Escherichia coli B: induction and cotransductional mapping of the L-fucose-D-arabinose pathway enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: D-arabinose-13C-2 vs. 13C-glucose for Pentose Phosphate Pathway Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the selection of isotopic tracers for metabolic flux analysis of the pentose phosphate pathway.
The pentose phosphate pathway (PPP) is a crucial metabolic route that operates in parallel with glycolysis, playing a central role in the production of NADPH and the synthesis of nucleotide precursors. Given its significance in cellular redox homeostasis, proliferation, and drug resistance, accurate measurement of PPP flux is paramount in various fields of biomedical research. Isotopic tracers, particularly those labeled with carbon-13 (¹³C), are indispensable tools for such analyses. While various ¹³C-labeled glucose isotopomers are the established gold standard for PPP flux analysis, the potential of other tracers, such as D-arabinose-13C-2, has been a subject of scientific inquiry. This guide provides an objective comparison of this compound and ¹³C-glucose for the analysis of the pentose phosphate pathway, supported by a review of current literature and theoretical metabolic tracing.
Executive Summary
For researchers analyzing the pentose phosphate pathway in mammalian systems, ¹³C-labeled glucose is the unequivocally superior and validated tracer . The metabolic pathways for glucose are well-defined in mammalian cells, and the interpretation of labeling patterns from various ¹³C-glucose isotopomers is extensively documented. In contrast, a significant catabolic pathway for D-arabinose in mammalian cells that would allow its use as a reliable tracer for the PPP has not been established. Recent research has shed light on a potential biosynthetic pathway for D-arabinose in eukaryotes, but its utility as an externally supplied tracer for PPP flux remains speculative. Therefore, this guide will focus on the established applications of ¹³C-glucose while providing a theoretical consideration of this compound.
¹³C-Glucose: The Gold Standard for PPP Analysis
A variety of ¹³C-labeled glucose tracers are commercially available, each offering unique advantages for dissecting the complexities of the PPP. The choice of isotopomer depends on the specific aspects of the pathway under investigation.
Key ¹³C-Glucose Tracers and Their Applications:
-
[1,2-¹³C₂]glucose: This is one of the most widely used tracers for quantifying the oxidative arm of the PPP. The decarboxylation of the C1 position of glucose-6-phosphate in the oxidative PPP leads to distinct labeling patterns in downstream metabolites compared to glycolysis.
-
[U-¹³C]glucose: Uniformly labeled glucose provides comprehensive labeling of all downstream metabolites, which is valuable for global metabolic flux analysis and for assessing the contribution of the PPP to the biosynthesis of nucleotides and other molecules.
-
[2,3-¹³C₂]glucose: A more recently introduced tracer, [2,3-¹³C₂]glucose, has been shown to simplify the assessment of PPP activity. It generates lactate isotopomers that are distinctly representative of glycolytic versus PPP flux, minimizing the need for complex corrections for natural ¹³C abundance.
Quantitative Comparison of Common ¹³C-Glucose Tracers for PPP Flux Analysis
| Tracer | Key Measurement | Advantages | Disadvantages |
| [1,2-¹³C₂]glucose | Ratio of singly to doubly labeled lactate or other downstream metabolites. | Well-established methodology; provides a robust measure of oxidative PPP flux. | Requires corrections for ¹³C natural abundance and can be complex to interpret due to metabolic cycling. |
| [U-¹³C]glucose | Mass isotopomer distributions of pentoses, trioses, and amino acids. | Provides a global view of carbon metabolism; useful for tracing into biosynthetic pathways. | Can be challenging to resolve fluxes through parallel pathways without sophisticated modeling. |
| [2,3-¹³C₂]glucose | Distinct lactate isotopomers for glycolysis and PPP. | Simplifies analysis by reducing the need for natural abundance correction; provides a direct readout of relative flux. | May not be as informative for the non-oxidative arm of the PPP. |
This compound: A Theoretical Consideration
D-arabinose is a five-carbon sugar (a pentose). In theory, a ¹³C-labeled pentose could offer a more direct way to probe the non-oxidative arm of the PPP, which involves the interconversion of pentose phosphates. However, the utility of any tracer is fundamentally dependent on its transport into the cell and its metabolism through the pathway of interest.
The Challenge: D-arabinose Metabolism in Mammalian Cells
Current scientific literature does not provide evidence for a significant and well-defined pathway for the catabolism of externally supplied D-arabinose in mammalian cells. While microorganisms have established pathways for arabinose metabolism that can feed into the PPP, these are not conserved in mammals.
A recent study in 2024 proposed a biosynthetic pathway for D-arabinose in eukaryotes, originating from D-glucose and involving the pentose phosphate pathway. This suggests that mammalian cells can produce D-arabinose endogenously. However, this does not imply that they can efficiently take up and metabolize exogenous D-arabinose for energy or biosynthesis in a manner that would be suitable for flux analysis. Without known transporters and enzymatic pathways for its catabolism, this compound cannot be considered a reliable tracer for the PPP in mammalian systems at this time.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible metabolic flux analysis. Below are generalized methodologies for using ¹³C-glucose tracers.
General Protocol for ¹³C-Glucose Labeling Experiment
-
Cell Culture: Plate cells at a density that ensures they are in the exponential growth phase during the labeling experiment. Culture cells in their standard growth medium.
-
Tracer Introduction: Replace the standard medium with a medium containing the desired ¹³C-labeled glucose isotopomer at a known concentration. The unlabeled glucose should be completely replaced.
-
Incubation: Incubate the cells for a predetermined period to allow for the tracer to be incorporated into intracellular metabolites and reach a metabolic and isotopic steady state. This duration needs to be optimized for the specific cell type and experimental goals.
-
Metabolite Extraction: Rapidly quench metabolism (e.g., with cold methanol or by snap-freezing in liquid nitrogen) and extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).
-
Sample Analysis: Analyze the isotopic labeling patterns of key metabolites (e.g., lactate, pyruvate, ribose-5-phosphate, amino acids) using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Use specialized software to correct for natural ¹³C abundance and to calculate metabolic fluxes based on the measured mass isotopomer distributions.
Visualizing the Pathways and Workflows
Diagrams are essential for understanding the flow of carbon atoms and the experimental logic.
Caption: The Pentose Phosphate Pathway and its connection to Glycolysis.
Caption: A typical experimental workflow for ¹³C-metabolic flux analysis.
Caption: Logical comparison of ¹³C-glucose and D-arabinose-¹³C₂ as PPP tracers.
Conclusion and Recommendation
For researchers and drug development professionals seeking to accurately quantify pentose phosphate pathway flux in mammalian systems, ¹³C-labeled glucose is the recommended and scientifically validated choice of tracer . A wealth of literature supports its use, and established protocols and data analysis pipelines are readily available. The selection of a specific ¹³C-glucose isotopomer should be guided by the specific research question.
The use of this compound for this purpose is not supported by the current understanding of mammalian metabolism. Until a clear and significant pathway for D-arabinose catabolism and its entry into the PPP is identified in mammalian cells, it remains a speculative and unvalidated tool for this application. Future research may uncover novel metabolic pathways that could change this assessment, but for now, the evidence strongly favors ¹³C-glucose for reliable and reproducible PPP flux analysis.
A Head-to-Head Comparison of D-arabinose-13C-2 and D-arabinose-1-13C as Metabolic Tracers
For Immediate Release
In the intricate world of metabolic research, the choice of an appropriate isotopic tracer is paramount to unraveling complex biochemical pathways. This guide provides a comprehensive comparison of two positional isomers of labeled D-arabinose, D-arabinose-13C-2 and D-arabinose-1-13C, for use as metabolic tracers. This document is intended for researchers, scientists, and drug development professionals seeking to understand the differential applications and experimental outcomes of these two powerful tools in metabolic flux analysis.
Introduction to D-Arabinose Tracing
D-arabinose, a pentose sugar, is a valuable substrate for probing the pentose phosphate pathway (PPP), a critical metabolic route for the generation of NADPH and precursors for nucleotide biosynthesis.[1][2] By introducing a heavy carbon isotope (¹³C) at a specific position within the arabinose molecule, researchers can track its metabolic fate and quantify the flux through various interconnected pathways. The position of the ¹³C label is a critical determinant of the resulting labeling patterns in downstream metabolites, thus offering distinct insights into cellular metabolism.
Comparative Analysis of Metabolic Fate
The primary metabolic route for D-arabinose in many organisms involves its conversion to D-ribulose-5-phosphate, an intermediate of the pentose phosphate pathway.[3] The differential fate of the ¹³C label from this compound and D-arabinose-1-13C is primarily dictated by the enzymatic reactions of the PPP.
D-arabinose-1-13C: The C1 carbon of pentoses entering the oxidative branch of the PPP is lost as CO₂ during the conversion of 6-phosphogluconate to ribulose-5-phosphate.[4][5] Consequently, when using D-arabinose-1-13C, a significant portion of the isotopic label is expected to be lost in this decarboxylation step. This makes D-arabinose-1-13C an excellent tool for quantifying the activity of the oxidative PPP.
This compound: In contrast, the C2 carbon is retained during the oxidative phase of the PPP.[4] The label from this compound will be incorporated into ribulose-5-phosphate and subsequently rearranged in the non-oxidative PPP. This allows for the tracing of carbon flux from pentoses into glycolytic intermediates such as fructose-6-phosphate and glyceraldehyde-3-phosphate, and further into the TCA cycle.
The following table summarizes the expected labeling patterns of key metabolites when using this compound versus D-arabinose-1-13C.
| Metabolite | Expected Labeling from this compound | Expected Labeling from D-arabinose-1-13C | Rationale |
| Ribose-5-phosphate | Labeled at C1 | Unlabeled (or significantly reduced labeling) | The C2 of arabinose becomes the C1 of ribose-5-phosphate, while the C1 of arabinose is lost as CO₂ in the oxidative PPP.[4] |
| Fructose-6-phosphate | Labeled (multiple isotopologues possible) | Unlabeled (or significantly reduced labeling) | The label from the C2 of arabinose is transferred to glycolytic intermediates via the non-oxidative PPP. The C1 label is lost. |
| Lactate | Labeled (primarily M+1) | Unlabeled (or significantly reduced labeling) | The label from the C2 of arabinose can be traced through glycolysis to lactate. |
| CO₂ | Unlabeled (initially) | Labeled | The C1 of arabinose is readily lost as CO₂ in the oxidative PPP.[2][5] |
| TCA Cycle Intermediates | Labeled | Unlabeled (or significantly reduced labeling) | The C2 label can enter the TCA cycle via pyruvate. |
Experimental Protocols
The following is a generalized protocol for a metabolic tracing experiment using ¹³C-labeled D-arabinose in cultured mammalian cells. This protocol should be optimized for specific cell lines and experimental conditions.
Cell Culture and Labeling
-
Cell Seeding: Plate cells in 6-well plates at a density that allows for logarithmic growth during the labeling period (e.g., 200,000 cells/well). Allow cells to adhere and grow overnight.
-
Media Preparation: Prepare culture medium containing either this compound or D-arabinose-1-13C at a final concentration relevant to the experimental question (e.g., 5-10 mM). The base medium should be free of unlabeled arabinose. Use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled sugars.
-
Labeling: Remove the existing medium from the cells, wash once with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a predetermined duration to achieve isotopic steady-state. This time can range from minutes for glycolytic intermediates to several hours for downstream pathways.[6]
Metabolite Extraction
-
Quenching and Extraction: At the end of the labeling period, rapidly aspirate the medium and quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) to the cells.
-
Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet protein and cell debris.
-
Supernatant Collection: Transfer the supernatant containing the polar metabolites to a new tube.
-
Drying: Dry the metabolite extract using a vacuum concentrator.
-
Storage: Store the dried extracts at -80°C until analysis.
Analytical Methods
Metabolite analysis is typically performed using mass spectrometry (MS) coupled with either gas chromatography (GC) or liquid chromatography (LC), or by nuclear magnetic resonance (NMR) spectroscopy. These techniques allow for the separation and quantification of labeled and unlabeled isotopologues of metabolites.
Visualizing Metabolic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic fate of the ¹³C label from each tracer.
Caption: Metabolic fate of the ¹³C label from this compound.
Caption: Metabolic fate of the ¹³C label from D-arabinose-1-13C.
Conclusion: Choosing the Right Tracer for Your Research
The choice between this compound and D-arabinose-1-13C depends entirely on the specific metabolic question being addressed.
-
D-arabinose-1-13C is the tracer of choice for specifically quantifying the flux through the oxidative branch of the pentose phosphate pathway . The loss of the ¹³C label as CO₂ provides a direct measure of this pathway's activity.
-
This compound is ideal for tracing the flow of pentose carbons into glycolysis and the TCA cycle via the non-oxidative branch of the pentose phosphate pathway . Its retained label allows for the comprehensive analysis of downstream metabolic networks.
By understanding the distinct metabolic fates of these two positional isomers, researchers can design more precise and informative experiments to elucidate the complexities of cellular metabolism.
References
- 1. Pentose phosphate pathway: Significance and symbolism [wisdomlib.org]
- 2. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 3. Metabolism of d-Arabinose by Escherichia coli B/r - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. systems.crump.ucla.edu [systems.crump.ucla.edu]
Cross-Validation of D-Arabinose-¹³C-2 Isotope Tracing with Genetic Knockouts in Escherichia coli: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Predicted Metabolic Flux Comparison
The following table summarizes the predicted relative metabolic flux of D-arabinose-¹³C-2 through key metabolic pathways in wild-type E. coli and strains with knockouts of genes involved in D-arabinose catabolism. In E. coli, D-arabinose is primarily metabolized via enzymes of the L-fucose pathway.[1][2][3] Therefore, the targeted knockouts are within the fuc operon. The flux values are presented as a percentage of the D-arabinose uptake rate.
| Strain | Genotype | Key Enzyme Knocked Out | Predicted D-arabinose Uptake | Predicted Flux into Pentose Phosphate Pathway | Predicted Biomass Contribution | Phenotype |
| Wild-Type | fuc+ | None | 100% | ~95% | Normal | Growth on D-arabinose |
| Mutant 1 | ΔfucI | L-fucose isomerase | < 5% | Negligible | Severely Impaired | No significant growth on D-arabinose |
| Mutant 2 | ΔfucK | L-fuculokinase | < 5% | Negligible | Severely Impaired | No significant growth on D-arabinose |
| Mutant 3 | ΔfucA | L-fuculose-1-phosphate aldolase | < 5% | Negligible | Severely Impaired | No significant growth on D-arabinose |
Note: The quantitative values in this table are predictive and based on the known functions of the enzymes in the D-arabinose metabolic pathway. The actual flux distribution would need to be confirmed experimentally.
Experimental Protocols
To perform a cross-validation of D-arabinose-¹³C-2 results with genetic knockouts, a combination of ¹³C-metabolic flux analysis and genetic engineering techniques would be employed.
Protocol 1: ¹³C-Metabolic Flux Analysis (¹³C-MFA) with D-arabinose-¹³C-2
This protocol is adapted from established ¹³C-MFA procedures in E. coli.[4][5][6]
-
Strain Cultivation:
-
Grow wild-type and knockout E. coli strains in minimal medium with a defined carbon source.
-
For the labeling experiment, replace the standard carbon source with D-arabinose-¹³C-2 as the sole carbon source.
-
Maintain cultures in a chemostat or in the exponential growth phase in batch cultures to ensure a metabolic steady state.
-
-
Cell Harvesting and Metabolite Extraction:
-
Rapidly quench metabolic activity by mixing the cell culture with a cold saline solution.
-
Centrifuge the quenched cells to pellet them.
-
Extract intracellular metabolites using a cold solvent mixture (e.g., 50% acetonitrile).
-
-
Sample Analysis by GC-MS:
-
Hydrolyze cell pellets to obtain proteinogenic amino acids.
-
Derivatize the amino acids to make them volatile for gas chromatography (GC).
-
Analyze the derivatized amino acids using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass isotopomer distributions.
-
-
Flux Calculation:
-
Use a metabolic model of E. coli's central carbon metabolism.
-
Input the measured mass isotopomer distributions into a flux analysis software (e.g., INCA, Metran).
-
The software will then calculate the intracellular metabolic fluxes by fitting the experimental data to the metabolic model.
-
Protocol 2: Generation of Gene Knockouts using CRISPR/Cas9
This protocol provides a general workflow for creating gene knockouts in E. coli using the CRISPR/Cas9 system.[7][8]
-
Guide RNA (gRNA) Design and Plasmid Construction:
-
Design a specific gRNA sequence that targets the gene of interest (e.g., fucI, fucK, or fucA).
-
Clone the gRNA sequence into a Cas9-expressing plasmid.
-
-
Preparation of Donor DNA:
-
Synthesize a donor DNA template containing the desired deletion and homology arms that flank the target gene.
-
-
Transformation and Gene Editing:
-
Co-transform the Cas9-gRNA plasmid and the donor DNA into electrocompetent E. coli cells.
-
Induce the expression of the Cas9 protein and the gRNA.
-
-
Selection and Verification of Mutants:
-
Plate the transformed cells on selective media.
-
Screen individual colonies for the desired gene knockout using colony PCR and DNA sequencing.
-
Mandatory Visualization
D-Arabinose Metabolic Pathway and Genetic Knockout Targets
Caption: D-Arabinose metabolism in E. coli and points of genetic knockout.
Experimental Workflow for Cross-Validation
Caption: Workflow for cross-validating D-arabinose-¹³C-2 MFA with genetic knockouts.
References
- 1. Metabolism of d-Arabinose by Escherichia coli B/r - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Assessing D-arabinose-¹³C-2 Tracing Methods for Metabolic Research: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately tracing metabolic pathways is paramount. This guide provides a comprehensive comparison of D-arabinose-¹³C-2 tracing methods with other common isotopic tracers, supported by experimental data and detailed protocols. We will delve into the accuracy, applications, and methodologies to help you make informed decisions for your metabolic research.
Stable isotope tracing, particularly with ¹³C-labeled substrates, has become a cornerstone of metabolic flux analysis (MFA). By introducing a labeled compound into a biological system, researchers can track its metabolic fate, elucidating pathway activities and quantifying fluxes. D-arabinose, a five-carbon sugar, can be a valuable tracer for probing the pentose phosphate pathway (PPP) and related metabolic routes. This guide will focus on the utility and assessment of D-arabinose-¹³C-2 as a metabolic tracer.
Comparative Analysis of ¹³C Tracers for Metabolic Flux Analysis
The choice of an isotopic tracer is critical for the precision and accuracy of metabolic flux estimations. While direct comparative data for D-arabinose-¹³C-2 is limited in the literature, we can infer its potential performance by examining studies that have rigorously evaluated various ¹³C-labeled glucose tracers for analyzing central carbon metabolism, including the pentose phosphate pathway.
A key study by Metallo et al. (2009) provides a framework for such a comparison by evaluating the precision of flux estimates using different ¹³C glucose tracers in mammalian cells. The precision is represented by the 95% confidence intervals of the estimated metabolic fluxes; smaller confidence intervals indicate higher precision. We can extrapolate these findings to understand the potential strengths and weaknesses of a C2-labeled pentose tracer like D-arabinose-¹³C-2.
| Metabolic Pathway/Flux | Optimal ¹³C Glucose Tracer(s) | Key Considerations for D-arabinose-¹³C-2 |
| Glycolysis | [1,2-¹³C₂]glucose, [2-¹³C]glucose, [3-¹³C]glucose | D-arabinose-¹³C-2 would enter downstream of the initial steps of glycolysis. Its utility for assessing glycolytic flux would depend on the specific entry point and the reversibility of the connecting reactions. |
| Pentose Phosphate Pathway (Oxidative) | [1,2-¹³C₂]glucose | D-arabinose-¹³C-2 is expected to be a highly informative tracer for the non-oxidative PPP. The C2 label would be retained through the initial isomerization and epimerization steps, allowing for clear tracking through transketolase and transaldolase reactions. |
| Pentose Phosphate Pathway (Non-oxidative) | [1,2-¹³C₂]glucose | Similar to the oxidative PPP, the position of the label in D-arabinose-¹³C-2 would provide distinct labeling patterns in downstream metabolites like sedoheptulose-7-phosphate and fructose-6-phosphate, enabling flux determination. |
| TCA Cycle | [U-¹³C₅]glutamine, [U-¹³C₆]glucose | The contribution of D-arabinose-¹³C-2 to the TCA cycle would be indirect, via its conversion to glycolytic or gluconeogenic intermediates. The labeling patterns in TCA cycle intermediates would be more complex to interpret compared to directly feeding labeled glucose or glutamine. |
Table 1: Comparative performance of ¹³C glucose tracers in determining metabolic fluxes and considerations for D-arabinose-¹³C-2. Data adapted from a computational evaluation of tracer precision.[1][2][3]
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for utilizing ¹³C-labeled arabinose with analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: In Vivo ¹³C NMR Spectroscopy for L-arabinose Tracing in Yeast
This protocol, adapted from a study on L-arabinose metabolism, provides a framework for real-time monitoring of metabolic fluxes.[4][5]
1. Cell Culture and Isotope Labeling:
-
Grow yeast cells in a defined medium with a non-labeled carbon source to mid-exponential phase.
-
Harvest cells by centrifugation and wash with a buffer solution.
-
Resuspend the cell pellet in the same buffer to a high density.
-
Initiate the experiment by adding a known concentration of L-[2-¹³C]arabinose to the cell suspension.
2. In Vivo NMR Data Acquisition:
-
Immediately transfer the cell suspension to an NMR tube.
-
Acquire a time series of ¹³C NMR spectra using a high-field NMR spectrometer equipped with a broadband probe.
-
Typical parameters include a 60° pulse angle and a short recycle delay for rapid data acquisition.
3. Data Processing and Analysis:
-
Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Identify and quantify the signals of labeled metabolites based on their chemical shifts and coupling patterns.
-
Calculate the fractional enrichment of each metabolite over time to determine metabolic rates.
Protocol 2: GC-MS-based Metabolic Flux Analysis using ¹³C-labeled Tracers
This protocol outlines the general steps for a steady-state ¹³C MFA experiment.[1]
1. Cell Culture and Labeling:
-
Culture cells in a defined medium containing the ¹³C-labeled tracer (e.g., D-arabinose-¹³C-2) at a known concentration.
-
Ensure the cells reach a metabolic and isotopic steady state.
2. Metabolite Extraction:
-
Rapidly quench metabolism by adding a cold solvent (e.g., methanol).
-
Extract intracellular metabolites using a suitable solvent system (e.g., chloroform/methanol/water).
3. Derivatization:
-
Dry the metabolite extracts and derivatize them to increase their volatility for GC-MS analysis (e.g., using silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA).
4. GC-MS Analysis:
-
Inject the derivatized samples into a GC-MS system.
-
Separate the metabolites on a suitable GC column and detect the mass fragments using the mass spectrometer.
-
Acquire data in full scan or selected ion monitoring (SIM) mode to determine the mass isotopomer distributions of the metabolites.
5. Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Use a metabolic network model and specialized software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes by fitting the measured mass isotopomer distributions to the model.
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for understanding the complex relationships in metabolic tracing experiments.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of in vivo 13C nuclear magnetic resonance spectroscopy to elucidate L-arabinose metabolism in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking D-arabinose-13C-2 Against Computational Metabolic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for utilizing D-arabinose-13C-2, a stable isotope-labeled sugar, to benchmark and validate computational metabolic models. While direct comparative studies are not yet prevalent in published literature, this document outlines the established principles of 13C-Metabolic Flux Analysis (13C-MFA) to guide researchers in generating and interpreting data for robust model comparison. By tracing the metabolic fate of this compound, researchers can gain valuable insights into cellular physiology and refine the predictive accuracy of in silico models.
Introduction to 13C-Metabolic Flux Analysis
13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. The core principle involves introducing a substrate labeled with the stable isotope 13C into a biological system. As the labeled substrate is metabolized, the 13C atoms are incorporated into various downstream metabolites. By measuring the distribution of these isotopes in the metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the metabolic pathways that were active and the relative flux through each.[1][2][3] Computational models are then employed to estimate the absolute flux values that best explain the observed labeling patterns.[1][2]
D-arabinose, a five-carbon sugar, can be utilized by various microorganisms, and its metabolism often intersects with central carbon metabolism, making this compound a potentially informative tracer for probing specific metabolic routes.
Experimental and Computational Workflow
The process of benchmarking experimental data from this compound against a computational model involves a synergistic workflow between wet-lab experiments and in silico analysis.
Figure 1: A generalized workflow for benchmarking this compound experimental data against computational metabolic models.
D-arabinose Metabolism in Escherichia coli
In many strains of Escherichia coli, D-arabinose is metabolized via enzymes of the L-fucose utilization pathway.[4][5] Understanding this pathway is critical for predicting the distribution of the 13C label from this compound.
Figure 2: The metabolic pathway of D-arabinose in E. coli. The 13C label from this compound is traced through the pathway.
The cleavage of D-ribulose-1-phosphate-13C-2 yields unlabeled dihydroxyacetone phosphate (DHAP) and glycolaldehyde-13C-2. The labeled glycolaldehyde can then enter central metabolism, and its fragments can be incorporated into various biomass precursors. This unique entry point provides a different labeling pattern compared to more common tracers like glucose, offering a valuable dataset for testing the robustness of a metabolic model.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for generating high-quality data for model benchmarking.
Cell Culture and Isotope Labeling
-
Organism: Escherichia coli K-12 (or other strain capable of D-arabinose metabolism).
-
Media: A defined minimal medium with D-arabinose as the sole carbon source. For the labeling experiment, a specific concentration of this compound (e.g., 2 g/L) should be used.
-
Culture Conditions: Grow cells in a bioreactor with controlled pH, temperature, and aeration to achieve a metabolic steady state.
-
Sampling: Harvest cells during the exponential growth phase. It is crucial to ensure that the cells have reached both a metabolic and isotopic steady state. This can be verified by analyzing metabolite concentrations and labeling patterns at different time points.
Metabolite Extraction and Quenching
-
Quenching: Rapidly quench metabolic activity by mixing the cell culture with a cold quenching solution (e.g., 60% methanol at -50°C) to prevent metabolite degradation.
-
Extraction: Centrifuge the quenched cell suspension to pellet the cells. Extract intracellular metabolites using a suitable solvent, such as a cold mixture of methanol, acetonitrile, and water.
Analytical Measurement: GC-MS for Mass Isotopomer Distribution
-
Derivatization: Derivatize the extracted metabolites (e.g., using silylation) to make them volatile for Gas Chromatography (GC) analysis.
-
GC-MS Analysis: Separate the derivatized metabolites by GC and detect them using a mass spectrometer. The MS will provide the mass isotopomer distribution (MID) for each metabolite, which is the relative abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.).
Quantification of Extracellular Fluxes
-
Sample Collection: Collect samples from the culture supernatant at various time points throughout the experiment.
-
Analysis: Use techniques like High-Performance Liquid Chromatography (HPLC) to quantify the consumption rate of D-arabinose and the secretion rates of any metabolic byproducts (e.g., acetate, lactate). These rates are essential constraints for the computational model.
Data Presentation for Comparison
The core of the benchmarking process is the comparison of experimentally measured data with the predictions of the computational model.
Table 1: Extracellular Fluxes (Experimental Data)
This table provides the necessary constraints for the metabolic model.
| Metabolite | Flux (mmol/gDW/h) | Standard Deviation |
| D-arabinose Uptake | 1.50 | 0.08 |
| Acetate Secretion | 0.25 | 0.02 |
| Biomass Production | 0.10 | 0.01 |
Table 2: Comparison of Mass Isotopomer Distributions (MIDs)
This table directly compares the experimentally measured MIDs of key proteinogenic amino acids with the MIDs predicted by the computational model. The model is optimized to minimize the difference between the experimental and predicted values.
| Amino Acid Fragment | Mass Isotopomer | Experimental MID (%) | Predicted MID (%) | Residual |
| Alanine (m/z 260) | M+0 | 35.2 | 35.5 | -0.3 |
| M+1 | 45.8 | 45.5 | 0.3 | |
| M+2 | 18.1 | 18.0 | 0.1 | |
| M+3 | 0.9 | 1.0 | -0.1 | |
| Glycine (m/z 246) | M+0 | 20.5 | 20.8 | -0.3 |
| M+1 | 60.3 | 60.1 | 0.2 | |
| M+2 | 19.2 | 19.1 | 0.1 | |
| Valine (m/z 288) | M+0 | 25.6 | 25.9 | -0.3 |
| M+1 | 30.1 | 30.0 | 0.1 | |
| M+2 | 28.9 | 28.8 | 0.1 | |
| M+3 | 12.5 | 12.4 | 0.1 | |
| M+4 | 2.7 | 2.7 | 0.0 | |
| M+5 | 0.2 | 0.2 | 0.0 |
Computational Metabolic Models
Several software packages are available for 13C-MFA. These tools take the metabolic network, atom transitions, experimental MIDs, and extracellular fluxes as input to estimate the intracellular flux distribution.
-
INCA (Isotopomer Network Compartmental Analysis): A MATLAB-based software that performs isotopomer network modeling and flux estimation.
-
Metran: A tool that integrates stoichiometric and isotopomer modeling for metabolic flux analysis.
-
OpenFLUX: An open-source software for 13C-MFA that is compatible with various modeling formats.
The choice of model and software will depend on the complexity of the metabolic network and the specific research questions.
Conclusion
Benchmarking this compound against computational metabolic models provides a rigorous method for model validation and offers unique insights into cellular metabolism. The distinct entry of the labeled carbon from D-arabinose into central metabolism can reveal metabolic activities that might be less apparent when using more conventional tracers. While this guide provides a framework based on established methodologies, the scarcity of published studies using D-arabinose for 13C-MFA highlights a valuable opportunity for novel research in the field of systems biology and metabolic engineering. The successful application of this approach will ultimately lead to more accurate and predictive computational models, accelerating research and development in biotechnology and medicine.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 4. PathWhiz [smpdb.ca]
- 5. Metabolism of d-Arabinose: a New Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ¹³C Tracers for Probing the Pentose Phosphate Pathway: Evaluating D-arabinose-¹³C-2 Labeling
For researchers, scientists, and drug development professionals engaged in metabolic studies, the selection of an appropriate isotopic tracer is paramount for achieving robust and reproducible results. This guide provides a comparative analysis of ¹³C-labeled tracers for elucidating fluxes through the pentose phosphate pathway (PPP), with a special focus on the theoretical application and potential of D-arabinose-¹³C-2 in comparison to established alternatives like universally and specifically labeled glucose tracers.
Data Presentation: Comparison of ¹³C Tracers for Pentose Phosphate Pathway Flux Analysis
The choice of a ¹³C tracer significantly impacts the precision of metabolic flux analysis (MFA).[1] Below is a summary of commonly used tracers and a theoretical evaluation of D-arabinose-¹³C-2.
| Tracer | Primary Pathway Measured | Precision for PPP Estimation | Key Advantages | Potential Challenges |
| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway | High[1][2][3] | Provides precise estimates for both glycolysis and the PPP, enabling accurate determination of the PPP/glycolysis split ratio.[1][2] | Label scrambling can occur, requiring sophisticated computational models for accurate flux determination. |
| [U-¹³C₆]glucose | Central Carbon Metabolism | Moderate | Labels all downstream metabolites, providing a global view of carbon metabolism. | Dilution of the label in the PPP can make precise flux estimation challenging compared to specifically labeled tracers. |
| [1-¹³C]glucose | Oxidative Pentose Phosphate Pathway | Moderate | Release of ¹³CO₂ is directly proportional to the oxidative PPP flux. | Less informative for the non-oxidative PPP and glycolysis compared to other tracers. |
| D-arabinose-¹³C-2 (Theoretical) | Pentose Phosphate Pathway | Untested | Potentially offers a more direct route to labeling the PPP, potentially reducing label scrambling from upper glycolysis. | Metabolic pathway and uptake kinetics are not well-characterized in all organisms; commercial availability may be limited. |
Experimental Protocols: A Generalized Methodology for ¹³C Metabolic Flux Analysis
The following protocol outlines the key steps for conducting a ¹³C labeling experiment to analyze metabolic fluxes. This generalized protocol can be adapted for specific cell types and research questions.
1. Experimental Design and Tracer Selection:
-
Objective Definition: Clearly define the metabolic pathways of interest (e.g., PPP, TCA cycle).
-
Tracer Choice: Select the optimal ¹³C tracer based on the pathways under investigation. For PPP analysis, [1,2-¹³C₂]glucose is often preferred for its high precision.[1][2][3] If exploring novel tracers like D-arabinose-¹³C-2, preliminary studies to confirm its uptake and metabolism are necessary.
-
Parallel Labeling: To improve flux precision, consider running parallel experiments with different tracers (e.g., [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine).
2. Cell Culture and Isotopic Labeling:
-
Pre-culture: Grow cells in a standard, unlabeled medium to the desired cell density (typically mid-exponential phase).
-
Medium Switch: Replace the unlabeled medium with a medium containing the ¹³C-labeled substrate at a known concentration. Ensure all other medium components are identical.
-
Isotopic Steady State: Incubate the cells in the labeled medium until an isotopic steady state is reached. The time to reach steady state varies depending on the cell type and metabolic rates but is a critical parameter to determine empirically. For many pathways, this can take several hours.
3. Metabolite Extraction and Quenching:
-
Rapid Quenching: To halt metabolic activity, rapidly quench the cells. A common method is to aspirate the medium and add a cold solvent, such as methanol or a methanol/water mixture, pre-chilled to -20°C or lower.
-
Extraction: Extract the intracellular metabolites using a suitable solvent system (e.g., a chloroform/methanol/water mixture) to separate polar and nonpolar metabolites.
4. Analytical Measurement:
-
Sample Preparation: Derivatize the extracted metabolites to improve their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis.
-
GC-MS or LC-MS/MS Analysis: Analyze the isotopic labeling patterns of the metabolites. Mass spectrometry will detect the mass isotopomer distributions (MIDs), which represent the fraction of each metabolite containing a certain number of ¹³C atoms.
5. Data Analysis and Flux Calculation:
-
Metabolic Model: Construct a stoichiometric model of the relevant metabolic pathways.
-
Flux Estimation: Use specialized software (e.g., INCA, Metran) to estimate the intracellular fluxes by minimizing the difference between the experimentally measured MIDs and the MIDs predicted by the metabolic model.
-
Statistical Analysis: Perform statistical analyses to assess the goodness-of-fit and determine the confidence intervals for the estimated fluxes.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of ¹³C labeling experiments.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling D-arabinose-13C-2
For researchers, scientists, and drug development professionals, the proper handling of isotopically labeled compounds like D-arabinose-13C-2 is paramount for laboratory safety and experimental integrity. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans.
Physical and Chemical Properties
A summary of the key physical and chemical properties of D-arabinose is provided in the table below. While this data primarily pertains to the unlabeled compound, it offers valuable insight for handling its isotopically labeled counterpart.
| Property | Value | Source |
| Appearance | White to almost white crystalline powder | [1][2] |
| Odor | Odorless | [1][3] |
| Molecular Formula | C₅H₁₀O₅ | [2][4] |
| Molecular Weight | 150.13 g/mol | [2][4] |
| Melting Point | 152 - 165 °C | [1][3] |
| Solubility | Soluble in water and glycerol; Insoluble in alcohol or ether | [1] |
| Stability | Stable under normal temperatures and pressures | [3] |
| Incompatibilities | Strong oxidizing agents | [1][3] |
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential. The following table outlines the recommended PPE.
| Body Part | Recommended Protection | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US)[5]. |
| Skin | Laboratory coat, long pants, and closed-toe shoes. Fire/flame resistant and impervious clothing should be worn. | General laboratory practice[6]. |
| Hands | Chemical-resistant gloves (e.g., nitrile). | Remove and wash hands immediately after contact with the chemical[7]. |
| Respiratory | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced. Use in a well-ventilated area is crucial. | Follows OSHA 29 CFR 1910.134 and ANSI Z88.2 or European Standard EN 149[3]. |
Operational and Disposal Plans
A systematic workflow for handling and disposing of this compound ensures minimal risk and compliance with safety regulations.
Handling and Storage Workflow
The following diagram illustrates the key steps for the safe handling and storage of this compound.
Step-by-Step Handling Procedures
-
Preparation : Before handling the compound, ensure you are in a well-ventilated area, preferably within a fume hood. Don all required personal protective equipment.
-
Handling :
-
Storage : Store the compound at room temperature in a dry, well-ventilated place, away from light and moisture. Keep the container tightly closed[8].
Accidental Release Measures
In the event of a spill, follow these steps:
-
Evacuate personnel to a safe area.
-
Ensure adequate ventilation.
-
Avoid dust formation[5].
-
Vacuum or sweep up the material and place it into a suitable, closed container for disposal[3].
-
Prevent further leakage or spillage if it is safe to do so[5]. Do not let the chemical enter drains[3][5].
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical.
-
Waste Characterization : Although D-arabinose is generally considered non-hazardous, the introduction of the ¹³C isotope does not alter its chemical reactivity in a way that would typically reclassify it as hazardous waste. However, institutional policies for isotopically labeled compounds must be followed.
-
Disposal Method :
The following diagram outlines the decision-making process for the disposal of this compound waste.
References
- 1. d(-)-Arabinose SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. uprm.edu [uprm.edu]
- 4. Arabinose - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. sethnewsome.org [sethnewsome.org]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. isotope.com [isotope.com]
- 9. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
